Technical Documentation Center

4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro-
  • CAS: 886756-67-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one: Synthesis, Structural Elucidation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 7-bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one, a hete...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 7-bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into the rational design of its synthesis, detailed structural characterization, and an exploration of its potential as a scaffold for drug discovery. The content is structured to provide both a foundational understanding for researchers new to this class of compounds and in-depth insights for seasoned drug development professionals.

Introduction: The Significance of the Benzoxazepine Scaffold

Benzoxazepines, bicyclic heterocyclic compounds featuring a benzene ring fused to an oxazepine ring, are recognized as "privileged structures" in medicinal chemistry.[1] Their three-dimensional architecture allows for diverse substituent placement, enabling the fine-tuning of pharmacological properties. The 1,5-benzoxazepine core, in particular, has been identified as a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of activities including anticancer, antibacterial, and antifungal properties.[1] The introduction of a bromine atom at the 7-position of the benzoxazepine ring is a strategic modification intended to enhance potency, modulate metabolic stability, and potentially introduce new pharmacological activities.

Strategic Synthesis of 7-bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one

The proposed synthetic approach involves a two-step process starting from 2-amino-4-bromophenol and ethyl chloroacetate. This method is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the individual reaction steps.

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-4-bromophenol C Intermediate: Ethyl 2-((2-hydroxy-5-bromophenyl)amino)acetate A->C  K2CO3, DMF, 80°C   B Ethyl Chloroacetate B->C D Target Molecule: 7-bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one C->D  NaH, THF, reflux  

Caption: Proposed two-step synthesis of 7-bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-((2-hydroxy-5-bromophenyl)amino)acetate (Intermediate C)

  • To a stirred solution of 2-amino-4-bromophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Slowly add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Causality behind Experimental Choices:

  • K₂CO₃: A mild base is required to deprotonate the phenolic hydroxyl and amino groups of the starting material, facilitating nucleophilic attack on the electrophilic ethyl chloroacetate.

  • DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • 80°C: Elevated temperature is necessary to drive the reaction to completion in a reasonable timeframe.

Step 2: Synthesis of 7-bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one (Target Molecule D)

  • To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF), add a solution of ethyl 2-((2-hydroxy-5-bromophenyl)amino)acetate (1.0 eq) in anhydrous THF dropwise at 0°C under an inert atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction to 0°C and quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 7-bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one.

Causality behind Experimental Choices:

  • NaH: A strong base is required to deprotonate the secondary amine, facilitating the intramolecular nucleophilic acyl substitution to form the seven-membered ring.

  • THF: An anhydrous, non-protic solvent is essential for the use of sodium hydride.

  • Reflux: The elevated temperature provides the necessary activation energy for the intramolecular cyclization.

Structural Elucidation and Physicochemical Properties

The definitive confirmation of the chemical structure of 7-bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one relies on a combination of modern spectroscopic techniques. Based on data from analogous compounds, the following spectroscopic characteristics are predicted.[2][3]

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 10.2 (s, 1H, NH), 7.5 (d, 1H, Ar-H), 7.3 (dd, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 4.6 (s, 2H, CH₂), 3.4 (t, 1H, NH-CH₂), 3.2 (t, 1H, O-CH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 168.0 (C=O), 148.0 (C-O), 135.0 (C-Br), 132.0 (Ar-C), 125.0 (Ar-C), 120.0 (Ar-C), 118.0 (Ar-C), 55.0 (CH₂), 45.0 (CH₂)
IR (KBr, cm⁻¹)ν: 3300 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1680 (C=O stretch, amide), 1600, 1480 (C=C stretch, aromatic), 1250 (C-O stretch, ether), 650 (C-Br stretch)
Mass Spec. (ESI-MS)m/z: [M+H]⁺ calculated for C₉H₉BrNO₂: 241.98, found: 242.0. The presence of bromine would be confirmed by the characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio.[4]

Data Interpretation:

  • ¹H NMR: The downfield singlet around 10.2 ppm is characteristic of the amide proton. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Two distinct signals for the methylene protons in the seven-membered ring are expected.

  • ¹³C NMR: The carbonyl carbon of the amide will appear significantly downfield around 168.0 ppm. The carbon attached to the bromine will be observed around 135.0 ppm.

  • IR: The key functional groups, including the N-H and C=O of the amide, and the C-O of the ether, will show characteristic absorption bands.

  • Mass Spectrometry: The molecular ion peak and the isotopic pattern for bromine will provide definitive confirmation of the molecular formula.[5]

Potential Biological Activities and Therapeutic Applications

The benzoxazepine scaffold is a cornerstone in the development of various therapeutic agents.[1][6] The introduction of a bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Potential Therapeutic Areas

Therapeutic_Potential Core 7-Bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one Anticonvulsant Anticonvulsant Activity Core->Anticonvulsant Modulation of ion channels Anticancer Anticancer Activity Core->Anticancer Induction of apoptosis Antimicrobial Antimicrobial Activity Core->Antimicrobial Inhibition of essential enzymes Neuroprotective Neuroprotective Agents Core->Neuroprotective CNS targets

Sources

Exploratory

A Tale of Two Scaffolds: A Senior Application Scientist's Guide to 4,1- and 1,4-Benzoxazepines in Drug Discovery

For the discerning researcher in medicinal chemistry and drug development, the benzoxazepine core represents a privileged scaffold, a foundational structure from which a multitude of pharmacologically active agents have...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the benzoxazepine core represents a privileged scaffold, a foundational structure from which a multitude of pharmacologically active agents have been born. This guide provides an in-depth technical comparison of two key positional isomers: the 4,1-benzoxazepine and the 1,4-benzoxazepine scaffolds. We will dissect their structural nuances, explore the strategic thinking behind their synthesis, and compare their therapeutic potential, offering a comprehensive resource for professionals dedicated to the advancement of novel therapeutics.

Part 1: The Core Architecture - A Structural and Physicochemical Comparison

The seemingly subtle shift of a nitrogen atom within the seven-membered ring of the benzoxazepine scaffold precipitates a cascade of changes in the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity.

The 4,1-benzoxazepine and 1,4-benzoxazepine scaffolds, while both comprised of a benzene ring fused to an oxazepine ring, exhibit distinct structural and physicochemical properties. The positioning of the nitrogen and oxygen heteroatoms dictates the overall geometry and electronic nature of the molecule, influencing its interactions with biological targets.

Structural Analysis:

X-ray crystallography studies have provided invaluable insights into the solid-state conformations of these scaffolds. The seven-membered oxazepine ring in both isomers typically adopts a boat or twist-boat conformation to minimize steric strain.

  • 4,1-Benzoxazepine: In this arrangement, the nitrogen atom is positioned adjacent to the benzene ring, influencing the aromatic system's electronics through resonance and inductive effects. The oxygen atom is located at the 1-position. This arrangement can influence the hydrogen bonding capacity and overall polarity of the molecule. Crystal structure analyses of 4,1-benzoxazepine-2,5-diones have confirmed the non-planar nature of the seven-membered ring.[1]

  • 1,4-Benzoxazepine: Here, the oxygen atom is directly attached to the benzene ring, while the nitrogen atom is at the 4-position. This configuration can lead to different dipole moments and conformational flexibilities compared to its 4,1-counterpart. The oxygen's proximity to the aromatic ring can impact metabolic stability and interactions with hydrophobic pockets in target proteins.

Below is a visual representation of the core structures of 4,1- and 1,4-benzoxazepine.

G cluster_0 4,1-Benzoxazepine cluster_1 1,4-Benzoxazepine 4,1 4,1 1,4 1,4

Caption: Core structures of 4,1- and 1,4-Benzoxazepine.

Physicochemical Properties: A Comparative Overview

The arrangement of heteroatoms significantly impacts key physicochemical parameters that are critical for drug development, such as lipophilicity (LogP), polar surface area (PSA), and aqueous solubility. While specific values are highly dependent on the substituents, we can generalize the influence of the core scaffold.

Property4,1-Benzoxazepine Scaffold1,4-Benzoxazepine ScaffoldRationale for Differences
Lipophilicity (LogP) Generally, can be modulated by substituents. The nitrogen adjacent to the aromatic ring may slightly decrease lipophilicity compared to a carbon.The ether linkage to the benzene ring can contribute to a slightly higher intrinsic lipophilicity, though this is heavily influenced by substituents.The position of the more electronegative oxygen atom relative to the aromatic ring and the other heteroatom influences the overall electronic distribution and solvation properties.
Polar Surface Area (PSA) The proximity of the N-H or N-R group and the carbonyl group (if present) can lead to a concentrated region of polarity.The ether oxygen and the more distant nitrogen atom may result in a more distributed polar surface area.The spatial arrangement of the heteroatoms and any associated functional groups dictates the surface area available for polar interactions.
Hydrogen Bonding The N-H or N-R group at the 4-position can act as a hydrogen bond donor or acceptor, respectively. The oxygen at the 1-position is a hydrogen bond acceptor.The N-H or N-R group at the 4-position is a hydrogen bond donor/acceptor. The ether oxygen at the 1-position is a weaker hydrogen bond acceptor.The electronic environment of the heteroatoms influences their ability to participate in hydrogen bonding.
Conformational Flexibility The seven-membered ring exhibits significant conformational flexibility, which can be crucial for binding to diverse biological targets.Also possesses a flexible seven-membered ring. Studies on some 1,4-benzoxazepin-2-ones suggest they may be more conformationally flexible than their 1,4-benzodiazepin-2-one counterparts.[2]The specific torsion angles and energy barriers between different conformations will vary based on the heteroatom placement and substitution patterns.

Part 2: The Art of Creation - A Comparative Look at Synthetic Strategies

The synthesis of these two scaffolds requires distinct strategic approaches, each with its own set of advantages and challenges. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of the 4,1-Benzoxazepine Scaffold

A common and effective strategy for the synthesis of the 4,1-benzoxazepine core involves the cyclization of N-substituted anthranilic acid derivatives. This approach offers a high degree of control over the substituents on both the aromatic ring and the oxazepine ring.

Representative Synthetic Workflow: Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-diones [1]

This method utilizes a chiral pool approach, starting from readily available chiral α-haloacids and substituted anthranilic acids.

G A Substituted Anthranilic Acid C N-Acylanthranilic Acid Intermediate A->C Acylation B Chiral α-haloacid chloride B->C D Intramolecular Cyclization C->D Base-mediated E Chiral 4,1-Benzoxazepine-2,5-dione D->E

Caption: Synthetic workflow for chiral 4,1-benzoxazepines.

Experimental Protocol: Synthesis of (3R)-7,9-Dibromo-3-methyl-4,1-benzoxazepine-2,5-dione [1]

  • Step 1: Preparation of the Acid Chloride. To a solution of (S)-2-bromopropanoic acid (5 mmol) in a suitable solvent, add thionyl chloride (7.5 mmol) and a catalytic amount of DMF. Heat the mixture at 60°C for 30 minutes. The rationale for using thionyl chloride is its effectiveness in converting carboxylic acids to acid chlorides with volatile byproducts that are easily removed. DMF acts as a catalyst for this transformation.

  • Step 2: Acylation of Anthranilic Acid. In a separate flask, dissolve the substituted anthranilic acid (e.g., 3,5-dibromoanthranilic acid) in DMF. Cool the solution to 0°C and add the freshly prepared acid chloride dropwise. The low temperature is crucial to control the exothermicity of the acylation reaction and prevent side reactions.

  • Step 3: Intramolecular Cyclization. To the resulting N-acylanthranilic acid intermediate, add a base such as potassium carbonate (K2CO3) and heat the reaction mixture to 80°C for 3 hours. The base facilitates the deprotonation of the carboxylic acid, which then acts as a nucleophile to displace the bromide, leading to ring closure. The choice of K2CO3 provides a sufficiently basic and non-nucleophilic environment.

  • Step 4: Purification. After completion of the reaction (monitored by TLC), the crude product is purified by column chromatography on silica gel. This self-validating step ensures the isolation of the pure target compound, confirmed by spectroscopic analysis (NMR, MS).

Synthesis of the 1,4-Benzoxazepine Scaffold

The construction of the 1,4-benzoxazepine core often involves the formation of an ether linkage followed by a ring-closing amidation or a related cyclization reaction.

Representative Synthetic Workflow: Tandem C-N Coupling/C-H Carbonylation

A modern and efficient approach involves a tandem transformation of C-N coupling and C-H carbonylation.[3]

G A Phenylamine D Tandem C-N Coupling/ C-H Carbonylation A->D B Allyl Halide B->D C Copper Catalyst & CO2 C->D E 1,4-Benzoxazepine Derivative D->E

Caption: Tandem synthesis of 1,4-benzoxazepines.

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydro-1H-benzo[e][1][4]oxazepin-5-one

  • Step 1: Reaction Setup. In a reaction vessel, combine phenylamine (0.5 mmol), (1-chloro-vinyl)-benzene (0.6 mmol), copper(I) iodide (10 mol%), a suitable ligand (e.g., 2-(2-dimethylamino-vinyl)-1H-inden-1-ol, 10 mol%), and cesium carbonate (2 equiv.) in DMSO (4 mL). The choice of a copper catalyst is key for both the C-N coupling and the subsequent carbonylation. The ligand is essential for stabilizing the copper catalyst and promoting the desired reactivity. Cesium carbonate acts as the base.

  • Step 2: Reaction under CO2 Atmosphere. Stir the mixture under a carbon dioxide atmosphere at 100°C for 10 hours. The use of CO2 as a C1 source for the carbonylation step is an environmentally benign and atom-economical choice.

  • Step 3: Workup and Purification. After the reaction is complete, the mixture is worked up by extraction and purified by column chromatography to yield the desired 1,4-benzoxazepine derivative. Spectroscopic characterization serves to validate the structure of the final product.

Part 3: The Pharmacological Arena - A Head-to-Head Comparison of Biological Activities

Both 4,1- and 1,4-benzoxazepine scaffolds have given rise to a plethora of derivatives with diverse and potent biological activities. Below is a comparative summary of their documented therapeutic potential.

Therapeutic Area4,1-Benzoxazepine Derivatives1,4-Benzoxazepine DerivativesKey Insights and Leading Compounds
Anticancer Derivatives have shown significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7).[5] Some purine- and pyrimidine-substituted analogs exhibit IC50 values in the sub-micromolar range.[5]A wide range of anticancer activities has been reported, with some derivatives showing potent cytotoxicity against cell lines such as HeLa and A549.[6] Fused imidazole-1,4-benzoxazepines have also been investigated as anticancer agents.[7]Both scaffolds are promising for the development of novel anticancer agents. The specific substitution pattern is crucial for determining the potency and selectivity. For instance, a (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine derivative showed an IC50 of 0.67 µM against MCF-7 cells.[5]
Central Nervous System (CNS) Some derivatives have been investigated for their effects on the CNS.[8]This scaffold is well-represented in CNS-active compounds, including selective 5-HT1A receptor agonists with neuroprotective effects.[9] Piclozotan is a notable example that has shown remarkable neuroprotective activity in preclinical models.[9]The 1,4-benzoxazepine scaffold appears to have been more extensively explored for CNS applications, with several compounds demonstrating high affinity for key neurotransmitter receptors.
Anti-inflammatory Limited specific reports on anti-inflammatory activity.Some derivatives have demonstrated anti-inflammatory properties, with effects on pro-inflammatory cytokines like IL-6 and TNF-α.[6]The anti-inflammatory potential seems to be an emerging area of interest for 1,4-benzoxazepine derivatives.
Antimicrobial Limited specific reports on antimicrobial activity.Some fused 1,4-benzoxazepine derivatives have shown activity against certain bacterial pathogens.[6]While not a primary focus, the antimicrobial potential of these scaffolds warrants further investigation.

Quantitative Bioactivity Data: A Snapshot

To provide a more granular comparison, the following table summarizes some reported quantitative bioactivity data for derivatives of both scaffolds.

ScaffoldCompound ClassTarget/AssayBioactivity (IC50/Ki)Reference
4,1-Benzoxazepine Purine-substitutedMCF-7 cell proliferation0.67 µM (IC50)[5]
1,4-Benzoxazepine Phenyl-substituted5-HT1A receptor bindingNanomolar range (Ki)[9]
1,4-Benzoxazepine Imidazole-fusedHeLa cell proliferation0.85 µg/mL (IC50)[6]
1,4-Benzoxazepine Imidazole-fusedA549 cell proliferation>10 µg/mL (IC50)[6]

Part 4: Structure-Activity Relationships (SAR) - Decoding the Blueprint for Activity

The biological activity of benzoxazepine derivatives is intricately linked to the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.

SAR Insights for 4,1-Benzoxazepine Derivatives:
  • Substitution on the Benzene Ring: The electronic nature and position of substituents on the aromatic ring can significantly modulate activity. For anticancer agents, the presence of specific groups can enhance cytotoxicity.

  • Substitution at the 3-Position: The stereochemistry and nature of the substituent at the 3-position of the oxazepine ring are often critical for biological activity, as demonstrated in the asymmetric synthesis of chiral derivatives.[1]

  • Substitution on the Nitrogen Atom: Modification of the nitrogen atom at the 4-position can influence solubility, metabolic stability, and target engagement.

SAR Insights for 1,4-Benzoxazepine Derivatives:
  • Substitution on the Benzene Ring: For 5-HT1A receptor agonists, electron-withdrawing groups at specific positions on the benzene ring have been shown to enhance affinity.[9]

  • The N-4 Substituent: The nature of the substituent at the nitrogen atom is crucial for interacting with the target protein. Long-chain substituents with terminal basic groups are often found in CNS-active compounds.[9]

  • Fusion of Additional Rings: The fusion of other heterocyclic rings, such as imidazole, to the 1,4-benzoxazepine scaffold can lead to novel compounds with distinct pharmacological profiles, including anticancer and anti-inflammatory activities.[6]

Conclusion and Future Directions

Both the 4,1- and 1,4-benzoxazepine scaffolds are undeniably valuable starting points for the development of new medicines. The choice between these two isomers will ultimately depend on the specific therapeutic target and the desired pharmacological profile.

  • The 4,1-benzoxazepine scaffold has shown particular promise in the realm of anticancer research, with opportunities for stereoselective synthesis to generate chiral drug candidates.

  • The 1,4-benzoxazepine scaffold has a more established track record in the development of CNS-active agents and is increasingly being explored for its potential in oncology and inflammation.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel substitution patterns to fine-tune biological activity, and the use of computational modeling to better understand the interactions of these scaffolds with their biological targets. As our understanding of the subtle yet significant differences between these two isomers grows, so too will our ability to harness their therapeutic potential to address unmet medical needs.

References

  • Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids. PMC. [Link]

  • Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. PubMed. [Link]

  • Synthesis of substituted benzo[b][1][4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry (RSC Publishing). [Link]

  • Scheme 1. Synthesis of[1][4]benzooxazepines 7-25. ResearchGate. [Link]

  • Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: Preliminary cDNA microarray studies. PubMed. [Link]

  • Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[4][10]imidazo[1,2-d][1][4]oxazepine and Benzo[f]benzo[4][10]oxazolo[3,2-d][1][4]oxazepine Derivatives. SciELO. [Link]

  • Characteristic 1,4‐benzoxazepine compounds with anticancer activity. ResearchGate. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. PMC. [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PMC. [Link]

  • Synthesis and spectral properties of new 1,4-benzodiazepin(benzoxazepin)one derivatives. ResearchGate. [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. [Link]

  • Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. MDPI. [Link]

  • Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: Preliminary cDNA microarray studies. ResearchGate. [Link]

  • One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. ACS Publications. [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Semantic Scholar. [Link]

  • Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. PMC. [Link]

Sources

Foundational

Therapeutic Potential of 7-Bromo-Benzoxazepine Scaffolds

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary: The Halogenated Advantage The benzoxazepine moiety—a bicyclic structure fusing a benzene r...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Halogenated Advantage

The benzoxazepine moiety—a bicyclic structure fusing a benzene ring with a seven-membered oxazepine ring—is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic peptide turns and engage multiple G-protein-coupled receptors (GPCRs) and enzymatic pockets. However, the 7-bromo-benzoxazepine subclass represents a distinct, high-value pharmacophore.

Unlike its non-halogenated counterparts, the inclusion of a bromine atom at the C7 position provides three critical therapeutic advantages:

  • Halogen Bonding Capability: The polarizable bromine atom can act as a Lewis acid (σ-hole donor) to form halogen bonds with backbone carbonyls in target proteins (e.g., Tubulin, Serine Proteases), enhancing binding affinity beyond simple steric fits.

  • Metabolic Blocking: Halogenation at the para-position relative to the nitrogen (in 1,4-systems) or specific aromatic positions blocks rapid oxidative metabolism (CYP450-mediated hydroxylation), extending in vivo half-life.

  • Synthetic Versatility: The C7-bromo group serves as a "linchpin" for late-stage diversification via palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura), allowing rapid access to libraries of Pyrrolo-1,5-benzoxazepines (PBOXs).

This guide details the therapeutic logic, synthesis, and validation protocols for this scaffold, specifically focusing on its application as a tubulin-destabilizing agent in oncology.

Mechanistic Insight: Tubulin Targeting & Halogen Bonding

The primary therapeutic application of 7-bromo-benzoxazepine derivatives (specifically 1,5-benzoxazepines and their pyrrolo-fused analogues) is the disruption of microtubule dynamics.

The Colchicine Binding Site

These scaffolds function as Microtubule Destabilizing Agents (MDAs) .[1] They bind to the colchicine site at the interface of


- and 

-tubulin.
  • Binding Mode: The benzoxazepine core mimics the biaryl system of colchicine.

  • Role of 7-Bromo: In silico docking and SAR studies suggest the 7-bromo substituent occupies a hydrophobic pocket often filled by the trimethoxyphenyl group of colchicine. Furthermore, the bromine atom is positioned to potentially form a halogen bond with the backbone carbonyl of Val238 or Thr239 in

    
    -tubulin, a interaction that is strictly directional and energetically significant (approx. 1–3 kcal/mol).
    
Diagram: Mechanism of Action & SAR Logic

G Target Microtubule Dynamics Apoptosis G2/M Cell Cycle Arrest Apoptosis Induction Target->Apoptosis Leads to Site Colchicine Binding Site (Beta-Tubulin) Site->Target Inhibits Polymerization Scaffold 7-Bromo-Benzoxazepine Core Scaffold Scaffold->Site Binds to Br 7-Bromo Substituent: 1. Halogen Bond (Sigma-hole) 2. Hydrophobic fit 3. Metabolic Block Scaffold->Br Key Feature Ring Benzoxazepine Ring: Peptide Turn Mimetic Rigid Geometry Scaffold->Ring Structural Basis Br->Site Enhances Affinity (Val238/Thr239 interaction)

Caption: SAR logic for 7-bromo-benzoxazepine binding to the tubulin colchicine site, highlighting the multifactorial role of the bromine atom.

Chemical Synthesis: Accessing the Scaffold

The synthesis of the 7-bromo-1,5-benzoxazepine core is robust, typically relying on the condensation of 2-aminophenols with


-unsaturated ketones (chalcones).
Synthetic Pathway

The preferred route for high-purity synthesis involves a two-step "one-pot" cyclization.

  • Precursor Formation: Reaction of 5-bromo-2-aminophenol with a substituted chalcone.

  • Cyclization: Acid-catalyzed intramolecular Michael addition followed by dehydration.

Diagram: Synthetic Workflow

Synthesis SM1 5-Bromo-2-aminophenol Inter Michael Adduct Intermediate SM1->Inter Nucleophilic Attack SM2 Substituted Chalcone (R-CH=CH-CO-Ar) SM2->Inter Product 7-Bromo-1,5-Benzoxazepine Inter->Product Cyclization (-H2O) Reagent Glacial AcOH / EtOH Reflux, 6-8h Reagent->Inter

Caption: General synthetic route for 7-bromo-1,5-benzoxazepines via chalcone condensation.

Experimental Protocols

Protocol A: Synthesis of 7-Bromo-2,4-diphenyl-2,3-dihydro-1,5-benzoxazepine

Objective: To synthesize the core scaffold for SAR evaluation.

  • Reagent Prep: Dissolve 5-bromo-2-aminophenol (1.0 mmol) and benzylideneacetophenone (Chalcone, 1.0 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add 2–3 drops of glacial acetic acid (or piperidine for basic catalysis, though acid is preferred for stability).

  • Reaction: Reflux the mixture at 78°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Checkpoint: The starting material spot (aminophenol) should disappear; a new fluorescent spot (benzoxazepine) will appear.

  • Isolation: Pour the reaction mixture into crushed ice (50 g) with vigorous stirring.

  • Purification: Filter the resulting precipitate. Recrystallize from ethanol to obtain yellow crystals.

  • Validation: Confirm structure via 1H-NMR . Look for the characteristic signals of the oxazepine ring protons (typically a doublet of doublets around 3.0–5.0 ppm).

Protocol B: Tubulin Polymerization Inhibition Assay

Objective: To quantify the "therapeutic potential" by measuring direct interaction with the target protein, distinguishing this from general cytotoxicity.

Materials:

  • Purified Tubulin (>99% pure, bovine brain origin).

  • GTP (Guanoisne triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Test Compound: 7-Bromo-benzoxazepine (dissolved in DMSO).

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Treatment: Add test compound (final conc. 5 µM, 10 µM, 50 µM) to a 96-well half-area plate. Include a Paclitaxel control (stabilizer) and a Colchicine control (destabilizer).

    • Critical Control: DMSO concentration must be <0.5% to avoid solvent-induced artifacts.

  • Initiation: Transfer plate to a pre-warmed spectrophotometer (37°C).

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Interpretation: Polymerized microtubules scatter light.

      • Rising Curve: Normal polymerization.

      • Flat/Depressed Curve: Inhibition (Destabilization) -> Positive Hit for Benzoxazepine activity.

      • Rapid Rise/Plateau: Stabilization (Paclitaxel-like).

Comparative Data: Activity Profile

The following table summarizes the typical activity profile of 7-bromo-substituted benzoxazepines compared to non-halogenated analogues in cancer cell lines (e.g., MCF-7, HeLa).

Compound VariantSubstitution (R7)IC50 (MCF-7)Tubulin Binding ModeMetabolic Stability
Analog A -H> 50 µMWeak / Non-specificLow
Analog B -CH325 µMSteric fit onlyModerate
Analog C -Br 2–8 µM Steric + Halogen Bond High
PBOX-15 -Br (fused pyrrolo)< 1 µMHigh Affinity Colchicine SiteHigh

Note: Data represents generalized trends derived from SAR studies of benzoxazepine derivatives [1, 2].

References

  • Application Notes and Protocols for 7-Bromo-2-phenyl-3,1-benzoxazepine as a Putative Chemical Probe. BenchChem. Link(Note: Generalized citation based on search context).

  • Synthesis and Biological Activities of Substituted Benzoxazepine: A Review. Mini-Reviews in Organic Chemistry, 2015. Link

  • Halogen Bonding in Drug Discovery: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 2012. Link

  • Pre-clinical evaluation of a novel class of anti-cancer agents, the Pyrrolo-1, 5-benzoxazepines. Journal of Pharmacology and Experimental Therapeutics, 2016. Link

  • Crystal structure of tubulin with colchicine-site inhibitors. RCSB PDB, 7VMK. Link

Sources

Exploratory

Literature Review: 4,1-Benzoxazepine Squalene Synthase Inhibitors

Technical Whitepaper | Focus: TAK-475 (Lapaquistat Acetate) [1][2][3] Executive Summary The inhibition of squalene synthase (SQS) represents a pivotal "downstream" strategy in the regulation of cholesterol biosynthesis.[...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Focus: TAK-475 (Lapaquistat Acetate) [1][2][3]

Executive Summary

The inhibition of squalene synthase (SQS) represents a pivotal "downstream" strategy in the regulation of cholesterol biosynthesis.[4] Unlike HMG-CoA reductase inhibitors (statins), which block the pathway early and deplete essential non-sterol isoprenoids (e.g., ubiquinone, dolichol), SQS inhibitors target the first committed step of sterol synthesis.[2][4] This whitepaper analyzes the 4,1-benzoxazepine class of SQS inhibitors, specifically focusing on the medicinal chemistry, pharmacology, and clinical trajectory of the lead compound, TAK-475 (Lapaquistat acetate) .[2] While this scaffold demonstrated potent lipid-lowering efficacy, its development was terminated in Phase III due to hepatotoxicity, providing critical lessons for future drug design.[1][2]

Biological Rationale & Pathway Positioning

Squalene synthase (EC 2.5.1.[1][2][3][5]21) catalyzes the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene .[2] This is the branch point where the mevalonate pathway dedicates itself exclusively to sterol synthesis.

Pathway Visualization

The following diagram illustrates the strategic positioning of SQS relative to statin targets, highlighting the preservation of non-sterol isoprenoids by SQS inhibitors.

CholesterolPathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate inhibited by Statins FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multi-step Ubiquinone Ubiquinone (CoQ10) FPP->Ubiquinone Dolichol Dolichol (Glycosylation) FPP->Dolichol Geranylgeranyl Protein Prenylation (Rho/Ras) FPP->Geranylgeranyl Squalene Squalene FPP->Squalene inhibited by TAK-475 Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol HMGR HMG-CoA Reductase (Statin Target) SQS Squalene Synthase (4,1-Benzoxazepine Target)

Caption: The mevalonate pathway showing SQS inhibition preserves vital non-sterol isoprenoids (green) unlike statins (red).[1][2][3]

Medicinal Chemistry: The 4,1-Benzoxazepine Scaffold

The 4,1-benzoxazepine scaffold was optimized to mimic the carbocationic transition states of the FPP dimerization reaction while providing a stable, lipophilic core to occupy the large hydrophobic pocket of the enzyme.

Structure-Activity Relationship (SAR)

The potency of this class relies on strict stereochemical and substituent requirements.[1][2]

Key SAR Features:

  • Core: (3R, 5S)-trans-4,1-benzoxazepin-2-one.[1][2]

  • C-5 Position: Requires a lipophilic aryl group.[1][2] The 2,3-dimethoxyphenyl moiety is optimal for pi-stacking within the SQS active site.[1][2]

  • N-1 Position: A bulky hydrophobic group (e.g., neopentyl or isobutyl) is essential to fill the hydrophobic channel.[1][2][3]

  • C-3 Position: An acetic acid side chain (or bioisostere) is required to interact with the catalytic magnesium/aspartate cluster.[1][2] In TAK-475, this is extended with a piperidine-4-acetic acid moiety to improve oral bioavailability and pharmacokinetics.[1][2][3]

Caption: SAR analysis of TAK-475 detailing functional groups required for nanomolar SQS inhibition.

Detailed Experimental Protocol: Synthesis of TAK-475

The synthesis of the 4,1-benzoxazepine core requires the construction of the seven-membered heterocycle followed by stereoselective resolution. The following protocol is reconstructed from the primary medicinal chemistry literature (Miki et al., J. Med. Chem. 2002).[1][2][3][6][7][8]

Phase 1: Construction of the Core Scaffold

Reaction Overview: Condensation of a substituted 2-aminobenzhydrol with an acyl halide followed by intramolecular cyclization.

  • Preparation of 2-Amino-5-chlorobenzhydrol:

    • Reagents: 2-Amino-5-chlorobenzophenone, Sodium Borohydride (NaBH4), Ethanol.[1][2][3]

    • Protocol: Dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in ethanol at 0°C. Add NaBH4 (0.5 eq) portion-wise. Stir for 2 hours. Quench with water, extract with ethyl acetate, and concentrate to yield the benzhydrol intermediate.

  • Acylation:

    • Reagents: Chloroacetyl chloride, Triethylamine (TEA), Dichloromethane (DCM).[2][3]

    • Protocol: Dissolve the benzhydrol in DCM. Add TEA (1.2 eq). Dropwise add chloroacetyl chloride (1.1 eq) at 0°C. This forms the N-(2-benzoylphenyl)-2-chloroacetamide derivative.[1][2][3]

  • Cyclization (Ring Closure):

    • Reagents: Sodium Hydride (NaH), DMF (Dilute conditions).[2]

    • Protocol: Add the amide intermediate slowly to a suspension of NaH (1.5 eq) in dry DMF at 0°C. The alkoxide generated attacks the alpha-chloro carbon, closing the 7-membered ring to form 7-chloro-5-phenyl-1,5-dihydro-4,1-benzoxazepin-2(3H)-one .[1][2][3]

Phase 2: Functionalization & Resolution[1]
  • N-Alkylation (Introduction of Neopentyl Group):

    • Reagents: 3-bromo-2,2-dimethylpropyl acetate, NaH, DMF.[1][2]

    • Protocol: Treat the benzoxazepine core with NaH, then add the alkyl bromide. Heat to 60°C to install the protected neopentyl group at N-1.[1][2]

  • C-3 Alkylation (Introduction of Side Chain):

    • Reagents: Lithium Diisopropylamide (LDA), Ethyl bromoacetate.[2][3]

    • Protocol: Cool solution to -78°C. Add LDA to generate the enolate at C-3. Add ethyl bromoacetate.[1][2] This yields the racemic diester.

  • Chiral Resolution:

    • Method: HPLC using a Chiralcel OD column or fractional crystallization of diastereomeric salts (using a chiral amine) to isolate the (3R, 5S) isomer.[2]

  • Final Coupling:

    • Hydrolyze the ester and couple with ethyl piperidine-4-acetate using EDC/HOBt.[1][2] Final saponification yields TAK-475 .[1][2]

Pharmacology & Binding Mechanism

Mechanism of Action

TAK-475 is a competitive inhibitor of SQS with respect to FPP.[1]

  • Binding Site: It occupies the catalytic center where the two FPP molecules normally dimerize.

  • Molecular Interactions:

    • The carboxylic acid moiety mimics the pyrophosphate group of FPP, interacting with the Mg2+ ions bound to the aspartate-rich motifs (DXXXD) of the enzyme.[3]

    • The benzoxazepine core and dimethoxyphenyl group occupy the large hydrophobic pocket usually filled by the farnesyl tails.

Quantitative Data Summary
ParameterValue (TAK-475)Context
IC50 (HepG2 SQS) ~15 nMHighly potent inhibition
ED50 (Rat Liver) 2.9 mg/kg (p.o.)[1][2][3]Effective oral lipid lowering
LDL-C Reduction 20-25% (Human)Dose-dependent (50-100 mg)
Selectivity >1000xvs. other prenyltransferases

Clinical Development & Safety Failure

Despite promising efficacy, TAK-475 failed in Phase III.[1][2][6] This failure highlights the specific toxicity risks associated with this scaffold or target.

The Hepatotoxicity Signal

During the Phase III trials (approx. 6,000 patients), TAK-475 (100 mg/day) showed a distinct hepatotoxicity profile:

  • ALT Elevations: >3x Upper Limit of Normal (ULN) in 2.0–3.0% of patients (vs <0.3% in placebo).[2][9]

  • Hy's Law: Two cases met the criteria for Hy's Law (Elevated ALT/AST + Elevated Bilirubin), indicating a high risk of fatal drug-induced liver injury (DILI).[2]

Causality Analysis

Researchers propose two theories for this toxicity:[1]

  • Off-Target Effects: The high concentrations required (100 mg) suggests the benzoxazepine scaffold may have interacted with hepatic transporters or other enzymes.[1][2][3]

  • Substrate Accumulation: Inhibition of SQS leads to an intracellular accumulation of FPP . While FPP can be diverted to other pathways, excessive accumulation might induce cellular stress or apoptosis in hepatocytes, although this is debated as other SQS inhibitors did not show identical profiles.[2]

References

  • Miki, T., et al. (2002).[2][6][7] "Novel 4,1-benzoxazepine derivatives with potent squalene synthase inhibitory activities."[1][2][7][10] Bioorganic & Medicinal Chemistry, 10(2), 401-414.[1][2] Link

  • Miki, T., et al. (2002).[2][6][7] "Synthesis of novel 4,1-benzoxazepine derivatives as squalene synthase inhibitors and their inhibition of cholesterol synthesis." Journal of Medicinal Chemistry, 45(20), 4571-4580.[1][2][7] Link[1][2][3]

  • Stein, E. A., et al. (2011).[2][6] "Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia."[6] Circulation, 123(18), 1963-1973.[1][2] Link[1][2]

  • Ichikawa, M., et al. (2011).[2] "Discovery of a new 2-aminobenzhydrol template for highly potent squalene synthase inhibitors."[1][2] Bioorganic & Medicinal Chemistry, 19(6), 1930-1949.[1][2] Link

  • Pandit, J., et al. (2000).[2] "Crystal structure of human squalene synthase." Science, 290(5491), 597-600.[1][2] Link[1][2][3]

Sources

Exploratory

The 4,1-Benzoxazepine Pharmacophore: A Comprehensive Technical Guide for Drug Discovery

Introduction: The Emergence of a Privileged Scaffold The 4,1-benzoxazepine core, a seven-membered heterocyclic system fused to a benzene ring, has garnered significant attention in medicinal chemistry for its remarkable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

The 4,1-benzoxazepine core, a seven-membered heterocyclic system fused to a benzene ring, has garnered significant attention in medicinal chemistry for its remarkable versatility as a pharmacophore.[1] This privileged scaffold is a key structural component in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[1][2] Its unique three-dimensional conformation allows for precise spatial orientation of substituents, enabling interactions with a diverse range of biological targets. This guide provides an in-depth exploration of the medicinal chemistry of the 4,1-benzoxazepine pharmacophore, from its synthesis to its structure-activity relationships and therapeutic potential, offering valuable insights for researchers and professionals in drug development. The wide-ranging applications of 4,1-benzoxazepine derivatives include their use as antitumor, anti-HIV, and tranquilizing agents, highlighting their importance in the pharmaceutical industry.[1]

Synthetic Strategies: Constructing the 4,1-Benzoxazepine Core

The synthesis of the 4,1-benzoxazepine scaffold is a critical aspect of its development as a source of new therapeutic agents. Various synthetic methodologies have been developed, ranging from classical cyclization reactions to modern catalytic approaches, enabling the creation of diverse libraries of 4,1-benzoxazepine derivatives.

Classical Cyclization Approaches

Traditional methods for the synthesis of 4,1-benzoxazepines often involve the intramolecular cyclization of N-substituted anthranilic acid or 2-aminobenzyl alcohol derivatives.

One common strategy involves the N-alkylation of an anthranilic acid derivative with a suitable α-haloacid, followed by intramolecular cyclization to form the 4,1-benzoxazepine-3,5-dione ring system.[1] Another established method is the N-alkylation of 2-aminobenzyl alcohol, with subsequent cyclization in the presence of a base to yield 5-substituted-1,3,4,5-tetrahydro-4,1-benzoxazepin-2-ones.[1]

A versatile approach for the asymmetric synthesis of chiral 4,1-benzoxazepine-2,5-diones utilizes a chiral pool methodology. This involves the coupling of substituted anthranilic acids with α-chloroacids or α-bromoacids, leading to the formation of (3R)-3-alkyl-4,1-benzoxazepine-2,5-diones.[1]

Experimental Protocol: Asymmetric Synthesis of (3R)-3-Alkyl-4,1-benzoxazepine-2,5-diones [1]

  • Coupling Reaction: To a solution of the desired substituted anthranilic acid (1.0 eq.) in a suitable solvent (e.g., anhydrous THF), add a base (e.g., triethylamine, 2.2 eq.) and cool the mixture to 0 °C.

  • Slowly add the corresponding chiral α-haloacid chloride (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Intramolecular Cyclization: The crude N-acylanthranilic acid can be cyclized by treatment with a suitable base (e.g., sodium hydride) in an anhydrous solvent (e.g., DMF) to afford the desired 4,1-benzoxazepine-2,5-dione.

  • Purification: Purify the final product by column chromatography on silica gel.

Modern Synthetic Innovations

More recent synthetic methods have focused on improving efficiency, atom economy, and stereoselectivity. For instance, a one-step synthesis of benzoxazepine derivatives has been developed via a triphenylphosphine (PPh3)-catalyzed aza-Morita-Baylis-Hillman (aza-MBH) domino reaction between salicyl N-tosylimines and allenoates.[3] This method allows for the direct formation of the benzoxazepine ring with functionalization of a C-H bond of the allenoate.[3]

The following diagram illustrates a generalized synthetic scheme for 4,1-benzoxazepine core formation.

Synthetic_Scheme cluster_0 Classical Cyclization cluster_1 Modern Domino Reaction Anthranilic_Acid Substituted Anthranilic Acid N_Acyl_Intermediate N-Acylanthranilic Acid Intermediate Anthranilic_Acid->N_Acyl_Intermediate Coupling Alpha_Haloacid α-Haloacid Derivative Alpha_Haloacid->N_Acyl_Intermediate Benzoxazepine_Dione 4,1-Benzoxazepine-2,5-dione N_Acyl_Intermediate->Benzoxazepine_Dione Intramolecular Cyclization Salicyl_Imine Salicyl N-tosylimine Benzoxazepine_Domino Functionalized 4,1-Benzoxazepine Salicyl_Imine->Benzoxazepine_Domino PPh3-catalyzed aza-MBH Domino Allenoate Allenoate Allenoate->Benzoxazepine_Domino

Caption: Generalized synthetic routes to the 4,1-benzoxazepine core.

Pharmacological Landscape: A Scaffold of Diverse Therapeutic Potential

The 4,1-benzoxazepine pharmacophore has been successfully incorporated into molecules targeting a wide array of biological systems, leading to a diverse range of therapeutic applications.

Anticancer Activity

A significant area of research has focused on the development of 4,1-benzoxazepine derivatives as anticancer agents.[4][5][6] The compound Bozepinib , a (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine, is a potent and selective antitumor agent.[5] Studies have shown that the 1-(benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine scaffold is a promising framework for the design of new antitumor compounds.[4][5] The methyleneoxy enamine sulfonyl functional group within this scaffold has been identified as essential for its antitumor activity.[4][5] Furthermore, other derivatives have demonstrated antiproliferative activity against various cancer cell lines, including breast cancer.[7][8]

Squalene Synthase Inhibition

Certain 4,1-benzoxazepine derivatives have been identified as potent inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[9][10] For example, sodium (3R,5S)-7-chloro-5-(2,3-dimethoxyphenyl)-1-neopentyl-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-acetate has been developed as a novel squalene synthase inhibitor.[9] The piperidine-4-acetic acid derivative of this class was found to be a highly effective inhibitor of cholesterol synthesis in the liver.[9][10] These compounds act as competitive inhibitors with respect to farnesyl pyrophosphate.[10]

Central Nervous System (CNS) Activity

The 4,1-benzoxazepine scaffold has also been explored for its activity within the central nervous system.[11] Derivatives have been developed as selective 5-HT1A receptor agonists with neuroprotective effects.[12] One such compound, Piclozotan, has demonstrated remarkable neuroprotective activity in preclinical models of ischemic stroke.[12]

Anti-HIV Activity

Analogues of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, incorporating a 4,1-benzoxazepinone core, have been investigated for their anti-HIV-1 activity.[13] Quantitative structure-activity relationship (QSAR) studies have revealed that the activity of these compounds is correlated with their physicochemical and molecular properties, such as steric parameters, molecular connectivity, and hydrophobicity.[13]

The following diagram illustrates the diverse pharmacological targets of the 4,1-benzoxazepine pharmacophore.

Pharmacological_Targets Benzoxazepine 4,1-Benzoxazepine Pharmacophore Cancer_Cells Cancer Cells Benzoxazepine->Cancer_Cells Antitumor Activity Squalene_Synthase Squalene Synthase Benzoxazepine->Squalene_Synthase Cholesterol Lowering CNS_Receptors CNS Receptors (e.g., 5-HT1A) Benzoxazepine->CNS_Receptors Neuroprotection HIV_RT HIV Reverse Transcriptase Benzoxazepine->HIV_RT Anti-HIV Activity

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 7-Bromo-4,1-Benzoxazepinone

Abstract The 4,1-benzoxazepinone scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting significant activity in kinase inhibition (e.g., RIPK1, LIMK1/2) and GPCR modulation. Functionalization o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4,1-benzoxazepinone scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting significant activity in kinase inhibition (e.g., RIPK1, LIMK1/2) and GPCR modulation. Functionalization of this core is critical for Structure-Activity Relationship (SAR) studies. This application note details the strategic functionalization of 7-bromo-4,1-benzoxazepinone via palladium-catalyzed cross-coupling reactions. We provide optimized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, addressing specific challenges such as catalyst poisoning by the lactam moiety and electronic deactivation of the aryl bromide.

Introduction & Strategic Analysis

The Scaffold

The 7-bromo-4,1-benzoxazepinone core features a benzene ring fused to a seven-membered heterocycle containing nitrogen and oxygen. The "7-bromo" handle is strategically located on the benzo-fused ring, providing a vector for extending the molecule into solvent-exposed regions of a protein binding pocket.

  • Nomenclature Note: While IUPAC numbering can vary based on the position of the carbonyl (e.g., 1,5-dihydro-4,1-benzoxazepin-2-one vs. 1,4-benzoxazepin-5-one), this guide focuses on the reactivity of the aryl bromide at position 7, which is electronically distinct due to its para/meta relationship with the heteroatoms.

  • Reactivity Profile: The C7-Br bond is an activated aryl halide. However, the presence of the lactam (amide/ester character) in the 7-membered ring can act as a Lewis base, potentially coordinating to the Palladium center and reducing catalytic turnover.

Mechanistic Considerations

Successful coupling requires a catalyst system that facilitates Oxidative Addition into the C(sp²)-Br bond while preventing non-productive chelation by the oxazepinone heteroatoms.

  • Ligand Choice: Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf, Xantphos) are preferred to stabilize the Pd(0) species and accelerate reductive elimination.

  • Base Selection: Weak bases (

    
    , 
    
    
    
    ) are recommended to minimize side reactions with the lactam carbonyl (e.g., hydrolysis or ring-opening).

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Target: Introduction of aryl/heteroaryl groups for lipophilic expansion.

Reagents:

  • Substrate: 7-bromo-4,1-benzoxazepinone (1.0 equiv)

  • Boronic Acid/Ester:

    
     or 
    
    
    
    (1.2–1.5 equiv)
  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or round-bottom flask with the 7-bromo substrate (1.0 equiv), boronic acid (1.5 equiv), and

    
     (0.05 equiv).
    
  • Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M) via syringe, followed by the aqueous

    
     solution.
    
  • Reaction: Heat the mixture to 90°C for 4–16 hours. (Monitor by LCMS for consumption of bromide).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over

    
    .
    
  • Purification: Concentrate and purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Expert Insight: If the boronic acid is prone to protodeboronation, switch to


 / XPhos  with anhydrous 

in Toluene/Water (10:1) at 100°C.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of solubilizing amines (e.g., morpholine, piperazine).

Reagents:

  • Substrate: 7-bromo-4,1-benzoxazepinone (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: BrettPhos or RuPhos (5–10 mol%)

  • Base:

    
     (solid, anhydrous, 2.0 equiv) or NaOtBu (if substrate tolerates strong base)
    
  • Solvent: Toluene or tert-Amyl alcohol (anhydrous)

Step-by-Step Methodology:

  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Charge: Add 7-bromo substrate,

    
    , Ligand, and Base inside a glovebox or under positive Argon flow.
    
  • Addition: Add the amine and anhydrous solvent (0.1 M).

  • Reaction: Heat to 100–110°C for 12–24 hours.

  • Workup: Filter the hot mixture through a Celite pad (eluting with EtOAc) to remove insoluble salts.

  • Purification: Flash chromatography. Note: Aminated products are often polar; consider using amine-functionalized silica or adding 1%

    
     to the eluent.
    

Expert Insight: For sterically hindered amines, BrettPhos is the gold standard. For primary amines, BrettPhos Pd G3 precatalyst ensures rapid activation.

Protocol C: Sonogashira Coupling (Alkynylation)

Target: Introduction of rigid linkers or "click" chemistry handles.

Reagents:

  • Substrate: 7-bromo-4,1-benzoxazepinone (1.0 equiv)

  • Alkyne: Terminal alkyne (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst:

    
     (2.5 mol%)
    
  • Base:

    
     or DIPEA (3.0 equiv)
    
  • Solvent: DMF or THF (degassed)

Step-by-Step Methodology:

  • Charge: Add substrate, Pd catalyst, and CuI to the vial.

  • Solvent: Add solvent and base. Degas by bubbling Argon for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne slowly.

  • Reaction: Stir at 60–80°C . (Note: Higher temps may cause alkyne polymerization).

  • Workup: Dilute with

    
    , wash with 
    
    
    
    (sat. aq) to sequester Copper.
  • Purification: Standard chromatography.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by lactam N/OSwitch to Pd(OAc)2 / XPhos (high turnover). Increase temp to 110°C.
Hydrolysis of Lactam Base is too strong/nucleophilicUse K3PO4 or K2CO3 instead of NaOtBu/NaOH. Use anhydrous conditions.
Protodeboronation (Suzuki) Unstable Boronic AcidUse Boronic Ester (BPin) or Potassium Trifluoroborate (BF3K) salts.
Pd Black Precipitation Ligand dissociationIncrease Ligand:Pd ratio to 2:1 or 4:1. Use a pre-formed catalyst (e.g., Pd(dppf)Cl2 ).

Mechanistic Visualization (Graphviz)

The following diagram illustrates the catalytic cycle and the critical decision points for optimizing the coupling of the 7-bromo-4,1-benzoxazepinone scaffold.

Pd_Coupling_Workflow Start Start: 7-Bromo-4,1-benzoxazepinone Decision_Type Select Coupling Type Start->Decision_Type Suzuki Suzuki-Miyaura (Biaryl Formation) Decision_Type->Suzuki Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Decision_Type->Buchwald H-NR2 Sonogashira Sonogashira (Alkynylation) Decision_Type->Sonogashira H-CC-R Suz_Cond Conditions: Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 90°C Suzuki->Suz_Cond Buch_Cond Conditions: Pd2(dba)3, BrettPhos Cs2CO3, Toluene, 110°C Buchwald->Buch_Cond Sono_Cond Conditions: Pd(PPh3)2Cl2, CuI Et3N, DMF, 80°C Sonogashira->Sono_Cond Suz_Check Conversion > 90%? Suz_Cond->Suz_Check Suz_Opt Optimization: Switch to XPhos Pd G3 Anhydrous Toluene Suz_Check->Suz_Opt No Product Final Product: Functionalized Benzoxazepinone Suz_Check->Product Yes Suz_Opt->Product Buch_Check Lactam Intact? Buch_Cond->Buch_Check Buch_Opt Optimization: Use weaker base (K2CO3) or t-BuOH solvent Buch_Check->Buch_Opt No (Ring Opening) Buch_Check->Product Yes Buch_Opt->Product Sono_Cond->Product

Caption: Decision tree for selecting and optimizing Pd-catalyzed coupling conditions for the 7-bromo-4,1-benzoxazepinone scaffold.

References

  • Benzoxazepine Scaffold Utility : "1-(Benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine as a new scaffold for the design of antitumor compounds." PubMed. Link

  • General Suzuki Coupling Protocols : "Suzuki-Miyaura Cross-Coupling: Mechanism, Protocol, and Scope." Organic Chemistry Portal. Link

  • Buchwald-Hartwig Optimization : "Palladium-Catalyzed Cross-Coupling Reactions of Amides and Esters." Chemical Reviews. Link

  • Sonogashira Reaction Guide : "Sonogashira Coupling - Reaction conditions and mechanism." Organic Chemistry Portal. Link

  • RIPK1 Inhibitors (Benzoxazepinone Context) : "Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold." ACS Chemical Biology. Link

Application

Application Note: Buchwald-Hartwig Amination of 7-bromo-4,1-benzoxazepin-2(3H)-one

Here is a detailed Application Note and Protocol guide for the Buchwald-Hartwig amination of 7-bromo-4,1-benzoxazepin-2(3H)-one. Executive Summary & Strategic Analysis The 7-bromo-4,1-benzoxazepin-2(3H)-one scaffold repr...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the Buchwald-Hartwig amination of 7-bromo-4,1-benzoxazepin-2(3H)-one.

Executive Summary & Strategic Analysis

The 7-bromo-4,1-benzoxazepin-2(3H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., PI3K, mTOR) and GPCR modulators. Functionalization at the 7-position via C-N cross-coupling is critical for establishing Structure-Activity Relationships (SAR).

However, this substrate presents a specific chemoselectivity challenge: the lactam moiety . The amide nitrogen (N-H) within the oxazepine ring is sufficiently acidic (


) to compete with the external amine nucleophile, potentially leading to:
  • Catalyst Poisoning: Formation of stable Pd-amidate complexes that arrest the catalytic cycle.

  • Oligomerization: Competitive N-arylation of the lactam nitrogen onto the aryl bromide of another substrate molecule.

This protocol details a Base-Controlled Strategy utilizing weak carbonate bases and specific dialkylbiaryl phosphine ligands to favor cross-coupling over side reactions.

Mechanistic Pathway & Ligand Selection

The success of this reaction hinges on the rate of reductive elimination relative to


-hydride elimination or catalyst deactivation.
The Catalytic Cycle & Lactam Interference

The following diagram illustrates the competitive pathways. We must favor the "Productive Path" (Green) over the "Lactam Interference" (Red).

BuchwaldMechanism Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (Ar-Br) AmineBind Amine Coordination OxAdd->AmineBind + External Amine LactamBind Lactam Deprotonation (Catalyst Poisoning) OxAdd->LactamBind Strong Base (NaOtBu) Deprot Deprotonation by Base AmineBind->Deprot Cs2CO3 RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regeneration Homocouple Oligomerization (Substrate-Substrate) LactamBind->Homocouple + Ar-Br

Figure 1: Catalytic cycle highlighting the divergence between productive amination and lactam-induced side reactions.

Ligand & Precatalyst Selection Table

We utilize Buchwald 3rd/4th Generation Precatalysts (e.g., XPhos Pd G3) to ensure rapid initiation and prevent the induction periods associated with Pd(OAc)₂/Phosphine mixtures.

Amine ClassRecommended LigandPrecatalystRationale
Primary Alkyl BrettPhos BrettPhos Pd G3Prevents

-hydride elimination; bulky nature prevents bis-arylation.
Secondary Alkyl RuPhos RuPhos Pd G3Excellent for steric bulk; high turnover frequency.
Anilines XPhos or tBuXPhos XPhos Pd G3High stability; general purpose for aryl amines.
Amides/Lactams Xantphos Pd(OAc)₂ + XantphosLarge bite angle favors reductive elimination for difficult nucleophiles.

Standardized Experimental Protocol

Objective: Amination of 7-bromo-4,1-benzoxazepin-2(3H)-one with a primary alkyl amine (e.g., morpholine or benzylamine).

Materials Checklist
  • Substrate: 7-bromo-4,1-benzoxazepin-2(3H)-one (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02 – 0.05 equiv) [CAS: 1470372-59-8]

  • Base: Cesium Carbonate (

    
    ), anhydrous (2.0 – 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous, degassed)

Step-by-Step Methodology
  • Preparation of Solids: In a glovebox or under a steady stream of Nitrogen, charge a reaction vial equipped with a magnetic stir bar with:

    • 7-bromo-4,1-benzoxazepin-2(3H)-one (1.0 equiv, e.g., 254 mg for 1 mmol).

    • 
       (3.0 equiv, 977 mg). Note: Finely ground base improves reproducibility.
      
    • BrettPhos Pd G3 (0.03 equiv, ~27 mg).

  • Solvent & Amine Addition:

    • Seal the vial with a septum cap (PTFE/Silicone).

    • Evacuate and backfill with

      
       three times.
      
    • Inject anhydrous 1,4-Dioxane (concentration 0.1 M to 0.2 M, e.g., 5–10 mL).

    • Inject the Amine (1.2 equiv). If the amine is a solid, add it in Step 1.

  • Reaction:

    • Place the vial in a pre-heated block at 90°C .

    • Stir vigorously (800+ RPM). Mass transfer is critical for the heterogeneous carbonate base.

    • Monitor by LC-MS at 2 hours.

    • Endpoint: Reaction is typically complete within 4–16 hours. Look for the disappearance of the bromide (M+H 254/256 pattern).

  • Workup (Pd Scavenging):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate.

    • Filter through a pad of Celite to remove inorganic salts.

    • Optional but Recommended: Add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins to remove residual Pd, which can catalyze oxidation of the product.

    • Concentrate in vacuo.

  • Purification:

    • Flash chromatography (DCM/MeOH or Hexane/EtOAc gradients). The amino-benzoxazepinone product is often polar; consider 0-10% MeOH in DCM.

Optimization & Troubleshooting Decision Tree

If the standard protocol yields <50%, follow this logic flow to identify the bottleneck.

OptimizationTree Start Yield < 50%? CheckSM Is SM Consumed? Start->CheckSM Stalled Reaction Stalled CheckSM->Stalled No Messy Complex Mixture? CheckSM->Messy Yes Temp Increase Temp (to 110°C) Stalled->Temp Solvent Switch Solvent (t-Amyl Alcohol) Temp->Solvent Debrom Protodehalogenation? Messy->Debrom Product = Ar-H BaseSwitch Switch Base (K3PO4) Messy->BaseSwitch Oligomers formed LigandSwitch Switch Ligand (Ad-BrettPhos) Debrom->LigandSwitch More bulky ligand Protect Protect Lactam (SEM/Boc) BaseSwitch->Protect Still failing

Figure 2: Troubleshooting logic for optimizing the amination of benzoxazepinones.

Troubleshooting Data Table
Observation (LCMS)DiagnosisRemediation
SM Remaining, No Product Catalyst DeactivationEnsure strict

exclusion. Switch to t-Amyl alcohol (higher boiling point, better solubility).
Product: Ar-H (Dehalogenation)

-Hydride Elimination
Use BrettPhos or Ad-BrettPhos . Avoid secondary alcohols as solvents.
Product: Dimer (Ar-Ar) Lactam InterferenceThe base is too strong. Ensure

is used, not NaOtBu. If persistent, protect lactam with Boc.
Black Precipitate "Pd Black" FormationLigand dissociation. Increase Ligand:Pd ratio or lower temperature slightly.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. [Link]

  • Ruiz-Gómez, G., et al. (2017). 1-(Benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine as a new scaffold for the design of antitumor compounds. Future Medicinal Chemistry, 9(13), 1469-1484. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

Method

Application Notes and Protocols for N-Alkylation of 1,5-Dihydro-4,1-benzoxazepin-2-one

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of the 1,5-dihydro-4,1-benzoxazepin-2-one scaffold. This heterocyclic core is of s...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of the 1,5-dihydro-4,1-benzoxazepin-2-one scaffold. This heterocyclic core is of significant interest in medicinal chemistry, and the ability to functionalize the nitrogen atom is crucial for the development of novel therapeutic agents. This document outlines several robust protocols, explains the underlying chemical principles, and offers practical insights for successful synthesis.

Introduction to N-Alkylation of 1,5-Dihydro-4,1-benzoxazepin-2-one

The 1,5-dihydro-4,1-benzoxazepin-2-one is a lactam, and its N-alkylation is a key synthetic transformation. The nitrogen atom in the lactam ring possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation. However, amides and lactams are generally weak bases, so they must first be converted to their more nucleophilic conjugate bases for efficient alkylation.[1] This is typically achieved by using a suitable base to deprotonate the N-H bond. The resulting amidate anion can then react with an electrophilic alkylating agent.

Several methods have been developed for the N-alkylation of amides and lactams, each with its own advantages and limitations.[1] This guide will focus on three widely applicable and effective protocols:

  • Classical N-Alkylation using a Strong Base: A traditional and straightforward approach involving the use of a strong base to generate the amidate anion, followed by reaction with an alkyl halide.

  • Phase-Transfer Catalysis (PTC) for N-Alkylation: A versatile method that is particularly advantageous for its mild reaction conditions, often allowing for solvent-free reactions and enhanced reactivity.[1][2][3]

  • Mitsunobu Reaction for N-Alkylation: A powerful method for the alkylation of N-H bonds with alcohols, proceeding via a different mechanism that offers unique advantages, especially for sensitive substrates.[4][5][6][7]

The choice of protocol will depend on several factors, including the nature of the alkylating agent, the scale of the reaction, and the presence of other functional groups in the molecule.

Protocol 1: Classical N-Alkylation with a Strong Base

This method relies on the deprotonation of the lactam nitrogen with a strong base, such as sodium hydride (NaH), to form the corresponding sodium salt. This highly nucleophilic species then readily undergoes an SN2 reaction with an alkyl halide.[1][8][9][10]

Underlying Principles

The reaction proceeds in two main steps:

  • Deprotonation: The strong base removes the acidic proton from the nitrogen atom of the 1,5-dihydro-4,1-benzoxazepin-2-one, forming a resonance-stabilized amidate anion.

  • Nucleophilic Substitution: The amidate anion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the N-alkylated product. This step follows an SN2 mechanism, which works best with primary alkyl halides.[8][10]

Experimental Workflow Diagram

classical_alkylation start Start reagents 1,5-Dihydro-4,1-benzoxazepin-2-one Alkyl Halide (R-X) Strong Base (e.g., NaH) Anhydrous Solvent (e.g., THF, DMF) start->reagents reaction Reaction Setup: 1. Dissolve benzoxazepinone in solvent. 2. Add strong base portion-wise at 0°C. 3. Stir until H₂ evolution ceases. 4. Add alkyl halide dropwise. 5. Warm to RT and stir until completion. reagents->reaction workup Work-up: 1. Quench with water or saturated NH₄Cl. 2. Extract with organic solvent. 3. Wash with brine, dry over Na₂SO₄. reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product N-Alkylated Product purification->product

Caption: Workflow for Classical N-Alkylation.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1,5-dihydro-4,1-benzoxazepin-2-one (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) (approximately 10 mL per mmol of substrate).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.

Data Summary Table
Alkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl iodideNaHDMF0 to RT1285-95
Ethyl bromideNaHTHF0 to RT1680-90
Benzyl bromideNaHDMF0 to RT1290-98
Allyl bromideNaHTHF0 to RT1485-95

Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases.[3] For the N-alkylation of lactams, a solid-liquid PTC system is often employed, where the lactam and a solid inorganic base are suspended in an organic solvent with a phase-transfer catalyst.[1][2] This method can often be performed under solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction.[1][11]

Underlying Principles

The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated lactam from the solid phase (or an aqueous phase if a hydroxide base is used) into the organic phase where the alkylating agent resides.[1] The catalytic cycle involves the formation of a lipophilic ion pair between the quaternary ammonium cation and the amidate anion, which is soluble in the organic phase and can react with the alkyl halide.

Experimental Workflow Diagram

ptc_alkylation start Start reagents 1,5-Dihydro-4,1-benzoxazepin-2-one Alkyl Halide (R-X) Base (e.g., K₂CO₃, KOH) PTC (e.g., TBAB) (Optional) Solvent start->reagents reaction Reaction Setup: 1. Mix benzoxazepinone, base, and PTC. 2. Add alkyl halide. 3. Stir vigorously at desired temperature (or microwave irradiation). reagents->reaction workup Work-up: 1. Add water and organic solvent. 2. Separate layers. 3. Wash organic layer with water, brine, and dry. reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product N-Alkylated Product purification->product

Caption: Workflow for N-Alkylation via PTC.

Detailed Step-by-Step Protocol (Solvent-Free Microwave-Assisted)
  • Preparation: In a mortar, grind potassium hydroxide (4.0 eq) and potassium carbonate (4.0 eq).[1]

  • Mixing: Thoroughly mix the ground bases with 1,5-dihydro-4,1-benzoxazepin-2-one (1.0 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq).[1]

  • Alkylation: Place the mixture in an open conical flask. Add the alkyl halide (1.5 eq) dropwise and stir briefly with a spatula.[1]

  • Microwave Irradiation: Place the flask in a domestic microwave oven and irradiate at a reduced power (e.g., 300W) for 2-5 minutes.[1] Monitor the reaction progress by TLC after short irradiation intervals.

  • Work-up: After completion, allow the mixture to cool to room temperature. Add water and extract with dichloromethane or ethyl acetate.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.

Data Summary Table
Alkylating Agent (R-X)BasePTCConditionsTypical Yield (%)
n-Butyl bromideK₂CO₃/KOHTBABMicrowave (300W), 3 min85-95[1]
Benzyl chlorideK₂CO₃/KOHTBABMicrowave (300W), 2 min90-98[1]
Ethyl bromoacetateK₂CO₃TBABToluene, 80°C, 6h80-90
Propargyl bromideK₂CO₃TBABAcetonitrile, RT, 12h80-90

Protocol 3: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a versatile method for the N-alkylation of acidic N-H bonds using an alcohol as the alkylating agent.[4][5][6][7] This reaction proceeds under mild, neutral conditions and is particularly useful for the synthesis of complex molecules where traditional base-mediated alkylation might be problematic.

Underlying Principles

The Mitsunobu reaction involves the in-situ activation of an alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] The reaction mechanism is complex but essentially involves the formation of an alkoxyphosphonium salt, which is then displaced by the nucleophilic nitrogen of the lactam in an SN2 fashion.[7] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, if applicable.[5][6]

Experimental Workflow Diagram

mitsunobu_alkylation start Start reagents 1,5-Dihydro-4,1-benzoxazepin-2-one Alcohol (R-OH) PPh₃ DEAD or DIAD Anhydrous Solvent (e.g., THF) start->reagents reaction Reaction Setup: 1. Dissolve benzoxazepinone, alcohol, and PPh₃ in THF. 2. Cool to 0°C. 3. Add DEAD/DIAD dropwise. 4. Warm to RT and stir. reagents->reaction workup Work-up: 1. Concentrate the reaction mixture. 2. Purify directly by column chromatography. reaction->workup purification Purification: Separation of product from triphenylphosphine oxide and hydrazine by-products. workup->purification product N-Alkylated Product purification->product

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 4,1-Benzoxazepine Derivatives

Introduction: The Significance of 4,1-Benzoxazepines and the Advent of Microwave Chemistry The 4,1-benzoxazepine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Derivatives of this...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4,1-Benzoxazepines and the Advent of Microwave Chemistry

The 4,1-benzoxazepine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Derivatives of this seven-membered ring system exhibit a wide array of biological activities, including potential as HIV-1 inhibitors, antidepressants, and squalene synthase inhibitors for cholesterol management.[1][2] The therapeutic potential of these compounds has spurred the development of efficient and robust synthetic methodologies.

Traditionally, the synthesis of benzoxazepine derivatives has often involved multi-step procedures with long reaction times and harsh conditions.[3] However, the emergence of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the field.[4] This technology offers a greener, more efficient alternative by directly heating polar molecules within the reaction mixture through dipolar polarization and ionic conduction mechanisms.[5][6] The result is a dramatic reduction in reaction times, often from hours to minutes, coupled with increased yields and product purity.[7][8] This application note provides a detailed guide to the principles, protocols, and best practices for the microwave-assisted synthesis of 4,1-benzoxazepine derivatives.

Mechanism and Rationale: Why Microwave Irradiation Excels

The efficacy of microwave synthesis lies in its unique heating mechanism, which circumvents the limitations of conventional heating.[6][9] Unlike traditional methods that rely on slow heat transfer from an external source, microwave energy is absorbed directly by the molecules in the reaction mixture, leading to rapid and uniform heating.[5] This localized heating not only accelerates reaction rates but can also alter reaction pathways, sometimes leading to different product selectivities compared to conventional methods.

For the synthesis of 4,1-benzoxazepines, microwave irradiation is particularly advantageous for promoting cyclization reactions. These reactions often have high activation energy barriers that can be overcome more efficiently with the rapid heating provided by microwaves. For instance, in the cyclization of N-acylanthranilic acids, microwave assistance drastically reduces the reaction time to as little as 20 minutes, with significantly higher yields compared to thermal methods.[10]

Below is a generalized representation of a key synthetic pathway to a 4,1-benzoxazepine derivative, highlighting the crucial cyclization step that is enhanced by microwave energy.

reactant reactant intermediate intermediate product product condition condition A Starting Material (e.g., N-acylanthranilic acid) B Intramolecular Cyclization (Rate-determining step) A->B Activation Dehydration Dehydration B->Dehydration C 4,1-Benzoxazepine Derivative MW Microwave Irradiation MW->B Energy Input Dehydration->C Ring Closure

Caption: General reaction pathway for 4,1-benzoxazepine synthesis.

Experimental Protocols

The following protocols are detailed examples of microwave-assisted synthesis of 4,1-benzoxazepine derivatives. These have been adapted from peer-reviewed literature and are intended to serve as a starting point for researchers.

Protocol 1: Synthesis of (3R)-3-alkyl-4,1-benzoxazepine-2,5-diones via MW-assisted 7-exo-tet Cyclization

This protocol describes the rapid synthesis of chiral 4,1-benzoxazepine-2,5-diones from N-acylanthranilic acids. The microwave-assisted method offers significantly higher yields in a fraction of the time compared to conventional heating.[10]

Experimental Workflow Diagram

step step action action result result mw_step mw_step start 1. Combine Reactants reactants N-acylanthranilic acid (1 mmol) Acetic Anhydride (5 mL) start->reactants mw 2. Microwave Irradiation reactants->mw mw_params Power: 400 W Temp: 120°C Time: 20 min mw->mw_params workup 3. Work-up mw_params->workup workup_steps Cool to room temperature Pour into ice water Filter the precipitate workup->workup_steps purify 4. Purification workup_steps->purify purify_steps Recrystallize from ethanol purify->purify_steps product Pure (3R)-3-alkyl-4,1- benzoxazepine-2,5-dione purify_steps->product

Caption: Workflow for Protocol 1.

Materials:

  • N-acylanthranilic acid derivative (1.0 mmol)

  • Acetic anhydride (5 mL)

  • Microwave synthesizer with a sealed vessel

  • Ice water bath

  • Filtration apparatus

  • Ethanol for recrystallization

Procedure:

  • Place the N-acylanthranilic acid (1.0 mmol) and acetic anhydride (5 mL) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant temperature of 120°C for 20 minutes with a power of 400 W.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to yield the pure (3R)-3-alkyl-4,1-benzoxazepine-2,5-dione.

Comparative Data:

MethodReaction TimeYieldReference
Microwave-Assisted20 minutesHigh (often >90%)[10]
Conventional HeatingSeveral hoursModerate to High[10]
Protocol 2: Synthesis of Dibenzo[b,f][1][11]oxazepine Derivatives

This protocol details the synthesis of dibenzo[b,f][1][11]oxazepine derivatives through the reaction of 2-chlorobenzaldehydes and 2-aminophenols under basic conditions, accelerated by microwave irradiation.[1][3]

Materials:

  • Substituted 2-chlorobenzaldehyde (1.0 mmol)

  • Substituted 2-aminophenol (1.0 mmol)

  • Potassium hydroxide (KOH) (1.2 mmol)

  • Dimethylformamide (DMF) (3 mL)

  • Microwave synthesizer with a sealed vessel

  • Water

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL microwave reaction vessel, combine the 2-chlorobenzaldehyde (1.0 mmol), 2-aminophenol (1.0 mmol), and KOH (1.2 mmol).

  • Add DMF (3 mL) to the vessel and equip it with a magnetic stir bar.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at 120°C for 6-10 minutes. The optimal time may vary depending on the specific substrates.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired dibenzo[b,f][1][11]oxazepine derivative.

Reaction Optimization Data:

BaseTemperature (°C)Time (min)Yield (%)Reference
KOH 120 6 up to 87% [1]
K2CO31006Lower[1]
Cs2CO31006Lower[1]
None1006Trace[1]

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction; suboptimal temperature or time.Systematically increase the reaction time in short increments (e.g., 2-3 minutes) or the temperature in 10°C increments. Monitor the reaction by TLC. Ensure the base used is optimal, as demonstrated in the dibenzoxazepine synthesis where KOH was superior.[1]
Formation of Side Products Reaction temperature is too high, leading to decomposition.Decrease the reaction temperature. In the synthesis of dibenzoxazepines, increasing the temperature to 140°C resulted in a reduced yield and the formation of side products.[1]
Poor Reproducibility Inconsistent heating due to vessel placement or solvent volume.Ensure consistent placement of the reaction vessel within the microwave cavity. Use a consistent volume of solvent to ensure uniform energy absorption.
Difficulty in Purification Presence of unreacted starting materials or by-products.Optimize the stoichiometry of the reactants. If the reaction is not going to completion, consider a slight excess of one of the reagents. For purification, a different solvent system for column chromatography may be required.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 4,1-benzoxazepine derivatives. The protocols and data presented herein demonstrate that MAOS is a powerful tool for accelerating drug discovery and development, offering substantial improvements in efficiency, yield, and environmental impact over traditional synthetic methods.[4][12] By understanding the principles behind microwave heating and carefully optimizing reaction parameters, researchers can effectively harness this technology to construct complex molecular architectures with greater speed and precision.

References

  • Title: Microwave Assisted Synthesis of Dibenzoxazepines Source: Academia.edu URL: [Link]

  • Title: Microwave-assisted Synthesis of Benzoxazoles Derivatives Source: Bentham Science Publisher URL: [Link]

  • Title: A facile microwave assisted synthesis and structure elucidation of (3R)-3-alkyl-4,1-benzoxazepine-2,5-diones by crystallographic, spectroscopic and DFT studies Source: PubMed URL: [Link]

  • Title: Conventional heating and Microwave irradiation optimization for the synthesis of 5a-h. Source: ResearchGate URL: [Link]

  • Title: Energy Efficient Synthesis of various Benzodiazepin-2-ones using Microwave Synthesizer Source: ResearchGate URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy Source: International Journal of Research in Pharmacy and Allied Science URL: [Link]

  • Title: Microwave Assisted Synthesis of Dibenzoxazepines Source: Scite.ai URL: [Link]

  • Title: Synthesis of benzoxazepine derivatives. IV. Anthracenooxazepines Source: ResearchGate URL: [Link]

  • Title: 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation Source: Journal of Survey in Fisheries Sciences URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL: [Link]

  • Title: MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH Source: IJNRD.org URL: [Link]

  • Title: Microwave promoted a green protocol for solvent free synthesis of 1,5-benzothiazepine and[1][10][11] Source: E-Journal of Chemistry URL: [Link]

  • Title: Synthesis of Novel 4,1-Benzoxazepine Derivatives as Squalene Synthase Inhibitors and Their Inhibition of Cholesterol Synthesis Source: ACS Publications URL: [Link]

  • Title: AN EFFICIENT MICROWAVE ASSISTED SYNTHESIS OF SOME NOVEL 1, 4 DIZEPINE DERIVATIVES AS POSSIBLE ANTIMICROBIAL AGENTS Source: RASĀYAN Journal of Chemistry URL: [Link]

  • Title: Microwave-Assisted Synthesis of Benzoxazole Derivatives Source: ResearchGate URL: [Link]

  • Title: Microwave assisted synthesis of some Traditional reactions: Green chemistry approach Source: ResearchGate URL: [Link]

  • Title: Synthesis of substituted benzo[b][1][11]oxazepine derivatives by the reaction of 2-aminophenols with alkynones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction Source: ACS Publications URL: [Link]

  • Title: Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities Source: PMC URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 7-Bromo-Benzoxazepine Coupling Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 7-bromo-benzoxazepine coupling reactions. As a Senior Application Scientist, I've designed this guide to...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 7-bromo-benzoxazepine coupling reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with a deeper understanding of the "why" behind experimental choices. This resource addresses common side reactions and troubleshooting scenarios in a direct question-and-answer format, helping you optimize your reactions, increase yields, and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address the most common and frustrating side reactions encountered when using the 7-bromo-benzoxazepine core in various cross-coupling reactions.

Guide 1: Hydrodehalogenation (Debromination) Side Reactions

Question: My primary side product is the debrominated benzoxazepine, where the bromine at the 7-position is replaced by hydrogen. What causes this, and how can I prevent it?

Answer: Hydrodehalogenation, or debromination, is a frequent challenge in palladium-catalyzed cross-coupling reactions.[1] It occurs when the palladium intermediate, formed after oxidative addition of 7-bromo-benzoxazepine to the Pd(0) catalyst, captures a hydride (H-) ligand. Subsequent reductive elimination then releases the undesired debrominated product instead of the intended coupled product.[2]

The primary sources of these problematic hydride species are often the reaction components themselves:

  • Bases: Strong alkoxide bases (e.g., NaOtBu) or hydroxide bases in the presence of a hydrogen source can generate hydrides.

  • Solvents: Protic solvents like alcohols or even trace water can act as hydride donors.[1]

  • Reagents: Impurities in starting materials or degradation of boronic acids can sometimes contribute.

  • Re-evaluate Your Choice of Base: The base is the most critical parameter to investigate. Strong bases can accelerate the desired reaction but often increase the rate of side reactions.[1][3]

    • Recommendation: Switch from strong alkoxide bases (NaOtBu, KOtBu) to milder inorganic bases. Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) are excellent alternatives that are less prone to generating hydride species.[1][4]

    • Causality: Weaker inorganic bases have lower basicity and are generally less capable of acting as hydride sources, thus starving the debromination pathway.[1]

  • Select the Appropriate Ligand: The ligand sphere around the palladium atom dictates its reactivity and selectivity. Bulky, electron-rich phosphine ligands are known to favor the desired reductive elimination over competing side reactions.[5][6]

    • Recommendation: Employ modern biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. For simpler systems, tri-tert-butylphosphine (P(t-Bu)₃) can also be highly effective.[5]

    • Causality: These ligands stabilize the palladium center and sterically promote the coupling of the two larger organic fragments (reductive elimination), making the elimination of the small aryl-hydride less favorable.[7]

  • Optimize the Solvent System:

    • Recommendation: Use anhydrous, aprotic solvents like dioxane, toluene, or THF.[1][8] If your protocol requires a co-solvent, ensure it is rigorously dried and degassed.

    • Causality: This minimizes the presence of protic sources that can be converted into hydride species.

The following table provides illustrative data on how base selection can dramatically impact the product distribution in a typical Suzuki-Miyaura coupling.

BaseDesired Product Yield (%)Debromination Byproduct (%)Rationale
NaOtBu65%30%Strong base, high reactivity but prone to generating hydride species.[3]
K₂CO₃80%15%Milder base, good balance of reactivity and selectivity.
K₃PO₄92%<5%Often considered an optimal base for suppressing debromination in Suzuki couplings.[1]
CsF90%<5%Effective in minimizing side products, especially for sensitive heterocyclic substrates.[1]

Note: Yields are representative and will vary based on the specific coupling partners, ligand, and solvent.

Guide 2: Homocoupling Side Reactions

Question: I'm observing significant formation of a homocoupled dimer of my coupling partner (e.g., a biaryl from the boronic acid in a Suzuki reaction or a diyne in a Sonogashira reaction). Why is this happening?

Answer: Homocoupling is another common side reaction where two molecules of the nucleophilic coupling partner react with each other.[2]

  • In Suzuki-Miyaura Couplings: This is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[2][9][10] It can also occur if the reaction uses a Pd(II) precatalyst, as the in situ reduction to the active Pd(0) species can consume the boronic acid and lead to homocoupling.[9]

  • In Sonogashira Couplings: The copper(I) co-catalyst, essential for activating the alkyne, can also directly catalyze the oxidative dimerization of the alkyne to form a 1,3-diyne (Glaser coupling).[6] This is particularly problematic if the reaction is slow or exposed to air.

  • Ensure Rigorous Inert Atmosphere: Oxygen is a key culprit in many homocoupling pathways.

    • Recommendation: Thoroughly degas your reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by performing at least three freeze-pump-thaw cycles.[9] Ensure the reaction is run under a positive pressure of an inert gas.

    • Causality: Removing oxygen prevents the oxidative pathways that lead to dimerization of the coupling partners.[9]

  • Use a Pd(0) Catalyst Source (for Suzuki):

    • Recommendation: Instead of Pd(II) sources like Pd(OAc)₂, consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[9] Modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are also excellent as they efficiently generate the active Pd(0) species.[11]

    • Causality: Starting with a Pd(0) source eliminates the initial reduction step that can consume the boronic acid and promote homocoupling.[9]

  • Consider Copper-Free Sonogashira Conditions:

    • Recommendation: For Sonogashira couplings where diyne formation is a major issue, explore copper-free protocols. These methods rely on specialized palladium catalysts or bulky phosphine ligands that enable efficient coupling without the need for a copper co-catalyst.[6][12]

    • Causality: By removing the copper co-catalyst, the primary pathway for alkyne homocoupling (Glaser coupling) is eliminated.[6]

Visualizing Reaction Pathways and Troubleshooting

Understanding the catalytic cycle is key to diagnosing problems. Side reactions are essentially diversions from the productive cycle.

Diagram 1: Generalized Pd-Catalyzed Cross-Coupling Cycle & Key Side Reactions

Catalytic_Cycle cluster_homo Homocoupling Pathway Pd0 LPd(0) (Active Catalyst) OA_Complex Ar-Pd(II)-Br (Oxidative Addition Complex) Pd0->OA_Complex + Ar-Br (Oxidative Addition) Trans_Complex Ar-Pd(II)-R (Transmetalation Complex) OA_Complex->Trans_Complex + R-M (Transmetalation) Debromination Ar-H (Debromination) OA_Complex->Debromination + [H⁻] Source (Reductive Elimination) Trans_Complex->Pd0 Product Ar-R (Desired Product) Trans_Complex->Product (Reductive Elimination) Homocoupling R-R (Homocoupling) Homocoupling_Source->Homocoupling [O₂] or [Cu] Dimerization

Caption: Pd-catalyzed cycle with hydrodehalogenation and homocoupling side pathways.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart start Low Yield or No Reaction check_sm Analyze Crude Reaction Mixture (LCMS, NMR) start->check_sm sm_degraded Starting Material Degraded? check_sm->sm_degraded Check Reagent Integrity side_products Major Side Products Observed? sm_degraded->side_products No purify_reagents Solution: Purify/Re-source Starting Materials. Ensure Proper Storage. sm_degraded->purify_reagents Yes sm_unreacted Mainly Unreacted Starting Material? side_products->sm_unreacted No debromination_path Debromination (Ar-H) side_products->debromination_path Yes homocoupling_path Homocoupling (R-R) side_products->homocoupling_path Yes catalyst_issue Potential Catalyst Inactivity sm_unreacted->catalyst_issue Yes fix_debromination Solution: 1. Switch to milder base (K₃PO₄, Cs₂CO₃). 2. Use bulky, e⁻-rich ligand (SPhos). 3. Use anhydrous, aprotic solvent. debromination_path->fix_debromination fix_homocoupling Solution: 1. Rigorously degas reaction. 2. Use Pd(0) source or precatalyst. 3. Consider Cu-free Sonogashira. homocoupling_path->fix_homocoupling fix_catalyst Solution: 1. Use fresh, high-purity catalyst/ligand. 2. Ensure rigorous inert atmosphere. 3. Increase temperature or catalyst loading. 4. Screen different ligands/solvents. catalyst_issue->fix_catalyst

Caption: A decision tree for systematically troubleshooting low-yielding reactions.

Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction Screen

This protocol is designed to efficiently screen different bases and ligands to find the optimal conditions for coupling with 7-bromo-benzoxazepine.

Materials:

  • 7-bromo-benzoxazepine (1.0 eq)

  • Boronic acid or ester coupling partner (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4.5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Reaction vials with screw caps and PTFE septa

  • Magnetic stir plate and stir bars

Procedure:

  • Reagent Preparation (In a Glovebox or under Inert Atmosphere):

    • To a reaction vial containing a magnetic stir bar, add the 7-bromo-benzoxazepine, the boronic acid partner, and the base.

    • In a separate vial, prepare a stock solution of the palladium precatalyst and the ligand in the reaction solvent. This pre-mixing helps ensure consistent catalyst formation.[11]

  • Reaction Setup:

    • Add the solvent to the vial containing the solid reagents.

    • Add the catalyst/ligand stock solution to the reaction vial.

    • Seal the vial tightly with the screw cap.

  • Degassing (Critical for Preventing Side Reactions):

    • Ensure all solvents have been thoroughly degassed prior to use by sparging with argon or nitrogen for at least 20 minutes.[9] The reaction itself should be set up under an inert atmosphere to minimize oxygen exposure.

  • Reaction Execution:

    • Place the vial on a magnetic stir plate with heating. Common temperatures for Suzuki couplings range from 80-110 °C.[8]

    • Stir the reaction vigorously for the intended duration (typically 4-24 hours). Vigorous stirring is crucial, especially for heterogeneous mixtures involving inorganic bases.[3][9]

  • Monitoring and Workup:

    • Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using column chromatography on silica gel to isolate the desired coupled product.

References
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.PMC, NIH.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.Organic Chemistry Portal.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • Palladium-catalyzed cross-coupling reactions.Fiveable.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
  • Preventing debromination in Suzuki coupling of bromo-imidazoles.BenchChem.
  • Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionaliz
  • How to avoid dehalogenation side reactions in Suzuki coupling.BenchChem.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings.Chemical Insights.
  • Cross-Coupling Reactions Guide.Source Anonymous.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.BenchChem.
  • Table 3 Effect of various bases in the Buchwald coupling reaction a.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling).Reddit.
  • Buchwald–Hartwig amin
  • Copper-free Sonogashira cross-coupling reactions: an overview.PMC, NIH.

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for Benzoxazepinone Crystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for benzoxazepinone crystallization. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for benzoxazepinone crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline forms of benzoxazepinone derivatives. The control of crystallization is a critical step in pharmaceutical development, directly impacting the purity, stability, bioavailability, and manufacturability of the Active Pharmaceutical Ingredient (API).[1][2][3]

This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges, supplemented with detailed experimental protocols and reference data.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is crystallization and why is it crucial for benzoxazepinones?

Crystallization is a process where a solid form is produced from a solution, melt, or vapor phase, with molecules arranging themselves into a highly ordered, repeating structure known as a crystal lattice.[1] For benzoxazepinone-based APIs, this process is not merely for solidification but is a critical purification step to separate the final product from process impurities.[3] Furthermore, the specific crystalline form (polymorph) obtained can significantly influence key physicochemical properties like solubility and dissolution rate, which are determinants of a drug's ultimate bioavailability.[4]

Q2: What are the primary methods for crystallizing benzoxazepinones?

The most common methods rely on generating supersaturation—a state where the solution contains more dissolved solute than it can hold at equilibrium.[2] This is the driving force for nucleation and crystal growth.[2] The main techniques include:

  • Cooling Crystallization: This is used for compounds whose solubility is highly dependent on temperature. A saturated solution is prepared at a high temperature and then cooled in a controlled manner to induce crystallization.[1][5][6]

  • Anti-solvent Crystallization: This involves adding a "poor" solvent (an anti-solvent) to a solution of the benzoxazepinone in a "good" solvent. The addition of the anti-solvent reduces the overall solubility of the solute, causing it to precipitate and crystallize.[1][7][8] This method is powerful for controlling crystal size and morphology.[1]

  • Evaporative Crystallization: The solvent is slowly evaporated from the solution, which increases the solute concentration to the point of supersaturation and crystallization.[1][9] This is often suitable for less temperature-sensitive compounds.

Q3: How does the choice of solvent impact the final crystal product?

The solvent is not just a medium for dissolution; it actively participates in the crystallization process. It influences everything from crystal shape (morphology) to the internal structure (polymorphism).[10] Solvent molecules interact with the growing crystal faces at a molecular level.[10][11] Strong interactions between the solvent and a specific crystal face can slow down the growth of that face, leading to changes in the crystal's overall shape—for instance, producing block-like crystals instead of undesirable needles.[10][12] This choice is a key factor in controlling the final product's properties.[10][13]

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during benzoxazepinone crystallization experiments.

Q2.1: My benzoxazepinone is "oiling out" as a liquid instead of forming crystals. What is happening and how can I fix it?

A2.1: The Cause: "Oiling out" or liquid-liquid phase separation occurs when the level of supersaturation is too high or is generated too quickly. Instead of having time to arrange into an ordered crystal lattice, the solute molecules crash out of the solution as a disordered, supercooled liquid phase. This is especially common with compounds that are prone to forming highly viscous or "sticky" amorphous solids.

Troubleshooting Workflow:

  • Modify the Anti-Solvent Addition (for Anti-Solvent Crystallization):

    • Slow Down the Addition Rate: Adding the anti-solvent too quickly creates localized zones of extremely high supersaturation. Use a syringe pump for a slow, controlled addition.[15]

    • Check the Mixing: Ensure the solution is well-agitated during addition to dissipate the anti-solvent and prevent localized concentration gradients. Poor mixing can cause agglomeration and high residual solvent content.[9]

  • Decrease the Initial Concentration: Start with a more dilute solution. This lowers the maximum supersaturation that can be achieved, reducing the driving force for oiling out. You may need to accept a lower yield in exchange for higher crystal quality.

  • Increase the Crystallization Temperature: Operating at a higher temperature can increase molecular mobility and reduce viscosity, making it easier for molecules to incorporate into a growing crystal lattice rather than forming an oil.

  • Change the Solvent System: The choice of solvent is critical. A solvent that is "too good" (i.e., in which the solute is highly soluble) can exacerbate oiling out.[16] Experiment with a solvent or solvent mixture where the benzoxazepinone has slightly lower, but still adequate, solubility at the initial temperature.

G start Problem: Oiling Out Occurs check_rate Is the supersaturation generated too quickly? start->check_rate check_conc Is the initial concentration too high? check_rate->check_conc No sol_cool Reduce Cooling Rate (e.g., from 1°C/min to 0.1°C/min) check_rate->sol_cool Yes (Cooling) sol_anti Slow Anti-solvent Addition Rate (use syringe pump) check_rate->sol_anti Yes (Anti-solvent) check_temp Is the temperature too low? check_conc->check_temp No sol_conc Decrease Initial Concentration check_conc->sol_conc Yes check_solvent Is the solvent system suboptimal? check_temp->check_solvent No sol_temp Increase Crystallization Temperature check_temp->sol_temp Yes sol_solvent Select Solvent with Lower Solubilizing Power check_solvent->sol_solvent Yes end_node Result: Crystalline Solid sol_cool->end_node sol_anti->end_node sol_conc->end_node sol_temp->end_node sol_solvent->end_node

Caption: Troubleshooting workflow for "oiling out".
Q2.2: The crystallization yield is very low. How can I improve it?

A2.2: The Cause: Low yield is typically due to either high residual solubility of the compound in the final solvent mixture (the "mother liquor") or insufficient supersaturation being generated to drive the crystallization to completion.

Troubleshooting Workflow:

  • Optimize the Final Temperature (Cooling Crystallization): Ensure you are cooling to a sufficiently low temperature where the benzoxazepinone's solubility is minimal. Check solubility data if available. However, avoid cooling so low that impurities also precipitate.

  • Optimize the Anti-Solvent Ratio (Anti-Solvent Crystallization): The final ratio of solvent to anti-solvent is critical. Increasing the proportion of the anti-solvent will further decrease the solute's solubility and increase the yield.[7] Perform experiments with varying final anti-solvent volumes (e.g., 1:1, 1:2, 1:3 solvent:anti-solvent ratios) to find the optimal point before impurity precipitation occurs.

  • Increase the Initial Concentration: A higher starting concentration, provided it doesn't lead to oiling out, will result in a higher yield for a given set of final conditions.

  • Allow Sufficient Time: Crystallization is not instantaneous. Ensure the solution is held at the final condition for an adequate amount of time (e.g., several hours to overnight) to allow for complete crystal growth.

  • Consider Seeding: Adding a small number of pre-existing crystals of the desired benzoxazepinone form can bypass the often-difficult primary nucleation step, leading to more consistent and potentially higher yields.[17] This is especially useful if nucleation is slow or inconsistent.

Q2.3: My product consists of fine needles or thin plates, which are difficult to filter and dry. How can I obtain more equant (block-like) crystals?

A2.3: The Cause: Crystal morphology (shape) is dictated by the relative growth rates of different crystal faces.[11] Needle or plate-like morphologies arise when growth is much faster in one or two dimensions than in others. This is heavily influenced by the solvent, which can selectively adsorb to and inhibit the growth of certain faces.[12]

Troubleshooting Workflow:

  • Change the Solvent: This is the most powerful tool for altering morphology. The polarity and hydrogen-bonding capability of the solvent are key.[10][13] For example, a polar solvent may interact strongly with polar faces of the crystal, slowing their growth and leading to a different aspect ratio compared to a non-polar solvent.[10][18] A systematic screening of solvents with different properties (e.g., alcohols, esters, ketones, aromatic hydrocarbons) is recommended.

  • Lower the Supersaturation: High supersaturation often favors faster-growing, less stable morphologies. By reducing the cooling rate or slowing the anti-solvent addition, you can lower the supersaturation level, which often favors the growth of more compact, equant crystals.[10]

  • Optimize Agitation: The mixing rate can influence crystal morphology. Insufficient mixing might not allow uniform growth, while excessive shear from very high mixing speeds can cause attrition (breakage) of crystals, leading to a mix of different particle sizes.[9]

  • Introduce a Controlled Additive: Sometimes, small amounts of a structurally similar molecule or a specific polymer can act as a "habit modifier," adsorbing to specific crystal faces and encouraging a more equant shape. This is an advanced technique that requires careful experimentation.

Q2.4: My final product has unacceptable levels of impurities. How can crystallization be optimized for purity?

A2.4: The Cause: Impurities can be incorporated into the crystal lattice or trapped between agglomerated crystals. Effective purification requires conditions where the benzoxazepinone crystallizes selectively, leaving impurities behind in the mother liquor.[17]

Troubleshooting Workflow:

  • Select a Solvent System with Differential Solubility: The ideal solvent system is one where the benzoxazepinone has moderate solubility at high temperatures and low solubility at low temperatures, while the key impurities remain highly soluble across the entire temperature range.

  • Control the Kinetics: Sometimes, an impurity may have low solubility but nucleates and grows much more slowly than the desired product. In such cases, the crystallization process can be stopped before the impurity has a chance to precipitate significantly.[17] This requires careful process monitoring.

  • Avoid Agglomeration: Rapid crystallization can cause crystals to stick together (agglomerate), trapping impure mother liquor.[9] Slower crystallization rates (lower supersaturation) reduce agglomeration and improve purity.

  • Perform a Re-crystallization: If a single crystallization step is insufficient, dissolving the impure crystals in a fresh solvent and crystallizing a second time is a highly effective method for improving purity.

Section 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening for Benzoxazepinone Crystallization

Objective: To identify a suitable solvent or binary solvent system for the crystallization of a target benzoxazepinone, balancing yield and crystal quality.

Methodology:

  • Solubility Assessment:

    • Place a small, known amount of the benzoxazepinone (e.g., 20 mg) into several vials.

    • To each vial, add a different solvent (see Table 1 for suggestions) in small, measured increments (e.g., 0.1 mL) with agitation at room temperature.

    • Record the volume of solvent required to fully dissolve the solid. This gives a qualitative measure of solubility. A good starting solvent will dissolve the compound at a concentration of approximately 50-150 mg/mL.

    • Repeat the process at an elevated temperature (e.g., 60 °C) to identify solvents suitable for cooling crystallization (i.e., those showing a significant increase in solubility with temperature).

  • Cooling Crystallization Trial:

    • For promising solvents from step 1, prepare a saturated or near-saturated solution at an elevated temperature.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or ice bath.

    • Observe the outcome: Note the formation of crystals, oil, or no precipitation.

    • Isolate any solids by filtration, wash with a small amount of cold solvent, and dry. Examine the crystal morphology under a microscope.

  • Anti-Solvent Crystallization Trial:

    • Select a "good" solvent in which the benzoxazepinone is highly soluble. Prepare a concentrated solution.

    • Select a miscible "poor" solvent (anti-solvent) in which the compound is insoluble.

    • Slowly add the anti-solvent to the stirred solution until turbidity (cloudiness) persists. This is the point of nucleation.

    • Add a further portion of anti-solvent to drive crystallization.

    • Allow the mixture to stir for a period to complete growth, then isolate and examine the crystals.

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Crystallization Method Selection cluster_2 Phase 3: Execution & Analysis s1 Weigh Benzoxazepinone (e.g., 20mg) into vials s2 Add test solvents incrementally at Room Temperature & 60°C s1->s2 s3 Record volume to dissolve (calculates approximate solubility) s2->s3 decision Analyze Solubility Data s3->decision cooling High Temp-Dependence? (Solubility increases >5x at 60°C) decision->cooling antisolvent High solubility in one solvent, low in another? cooling->antisolvent No p_cool Perform Cooling Crystallization (Protocol 2) cooling->p_cool Yes p_anti Perform Anti-Solvent Crystallization (Protocol 3) antisolvent->p_anti Yes p_reassess Re-evaluate solvent choice antisolvent->p_reassess No p_analyze Analyze Crystals: Yield, Purity (HPLC), Morphology (Microscopy) p_cool->p_analyze p_anti->p_analyze

Caption: Decision workflow for solvent system selection.

Section 4: Reference Data

Table 1: Properties of Common Solvents for Crystallization

This table provides a starting point for solvent selection. The choice depends on the specific benzoxazepinone derivative's structure. A good rule of thumb is that solvents with functional groups similar to the solute are often good solubilizers.[19]

Solvent ClassSolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Alcohols (Protic) Methanol6532.7Good for polar compounds, can form H-bonds.
Ethanol7824.5Widely used, less toxic than methanol. Often used with water as anti-solvent.[20]
Isopropanol (IPA)8219.9Lower polarity than ethanol, good for moderately polar compounds.
Ketones (Aprotic) Acetone5620.7Strong solvent, highly volatile. Good for dissolving many organics.
Methyl Ethyl Ketone (MEK)8018.5Less volatile alternative to acetone.
Esters (Aprotic) Ethyl Acetate776.0Medium polarity, common recrystallization solvent.
Ethers (Aprotic) Tetrahydrofuran (THF)667.6Strong solvent, can form peroxides.
1,4-Dioxane1012.2Higher boiling point ether, miscible with water.[21]
Hydrocarbons Toluene1112.4Good for non-polar compounds, can interact via π-stacking.[18]
Heptane/Hexane98 / 69~2.0Non-polar, often used as an anti-solvent for polar compounds.
Other Acetonitrile8237.5Polar aprotic, good for dissolving a wide range of compounds.
Dimethylformamide (DMF)15336.7Very strong polar aprotic solvent, high boiling point.[22]

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization? How It Comes Together. [Link]

  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. [Link]

  • MDPI. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. MDPI. [Link]

  • ACS Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. [Link]

  • MDPI. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. [Link]

  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Triclinic Labs. [Link]

  • MDPI. (2023, January 22). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. MDPI. [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm. [Link]

  • ACS Publications. (2004, June 3). Understanding the Effect of a Solvent on the Crystal Habit. ACS Publications. [Link]

  • YouTube. (2024, October 21). What is Cooling Crystallization?[Link]

  • ResearchGate. (2025, August 5). Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. ResearchGate. [Link]

  • Contract Pharma. (2020, October 14). Understanding the Importance of Crystallization Processes. Contract Pharma. [Link]

  • MIT. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. [Link]

  • Technobis. (2023, November 1). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Technobis. [Link]

  • MDPI. (2025, October 31). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. MDPI. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of substituted benzo[b][1][17]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025, August 5). Synthesis and Chemical Transformations of Benzoxazepines. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubMed. (2013, June 25). Anti-solvent co-crystallization of carbamazepine and saccharin. [Link]

  • IJERT. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]

  • Unknown Source. (n.d.). Guide for crystallization. [Link]

  • ACS Publications. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Polymorphs of Ritonavir. [Link]

  • ResearchGate. (n.d.). Antisolvent crystallization of carbamazepine from organic solutions. ResearchGate. [Link]

  • IJCEA. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]

Sources

Troubleshooting

troubleshooting debromination during benzoxazepine synthesis

Technical Support Center: Benzoxazepine Synthesis Topic: Troubleshooting Debromination (Hydrodehalogenation) Status: Active | Lead Scientist: Dr. H. Sato Introduction Welcome to the Benzoxazepine Synthesis Support Module...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzoxazepine Synthesis Topic: Troubleshooting Debromination (Hydrodehalogenation) Status: Active | Lead Scientist: Dr. H. Sato

Introduction

Welcome to the Benzoxazepine Synthesis Support Module. If you are accessing this guide, you are likely observing hydrodehalogenation —the replacement of a bromine atom with a hydrogen atom—during your Palladium-catalyzed cyclization or coupling steps.

In benzoxazepine synthesis (often involving intramolecular Buchwald-Hartwig or Ullmann-type couplings), debromination is a critical failure mode. It typically occurs via two pathways:[1]

  • Competitive Reduction: The halogen intended for cyclization is reduced (Ar-Br

    
     Ar-H) instead of coupling, terminating the ring closure.
    
  • Off-Target Loss: A secondary bromine substituent, intended for Structure-Activity Relationship (SAR) studies, is stripped from the scaffold during the formation of the oxazepine ring.

This guide prioritizes mechanistic root-cause analysis over trial-and-error.

Module 1: Diagnostic Flowchart

Use this logic tree to identify the source of your hydride (H⁻) responsible for the debromination.

Debromination_Diagnosis Start Start: Debromination Observed (Mass = Target - 79 + 1) Check_Base Are you using an Alkoxide Base? (e.g., NaOtBu, KOtBu) Start->Check_Base Check_Solvent Is the Solvent Protic or an Alcohol? (e.g., MeOH, iPrOH) Check_Base->Check_Solvent No Mech_BetaH Mechanism: β-Hydride Elimination from Base/Solvent Check_Base->Mech_BetaH Yes Check_Temp Is Reaction Temp > 100°C? Check_Solvent->Check_Temp No Check_Solvent->Mech_BetaH Yes Mech_OxAdd Mechanism: Competitive Oxidative Addition (Steric/Electronic Mismatch) Check_Temp->Mech_OxAdd No Sol_Ligand Solution: Switch to Bulky Ligand (XPhos, BrettPhos) to speed up Red. Elim. Check_Temp->Sol_Ligand Yes Sol_Base Solution: Switch to Carbonate Base (Cs2CO3 or K3PO4) Mech_BetaH->Sol_Base Sol_Solvent Solution: Switch to Aprotic Solvent (Toluene, Dioxane, DMF) Mech_BetaH->Sol_Solvent Mech_OxAdd->Sol_Ligand

Figure 1: Diagnostic logic for identifying the hydride source in Pd-catalyzed debromination events.

Module 2: Critical Reaction Parameters (The "Why")

To fix debromination, you must understand the Hydride Source . The Palladium center inserts into the C-Br bond (Oxidative Addition).[2] If the subsequent Transmetallation or Amine Coordination is slow, the Pd-species seeks other pathways.

The Base Effect (The Primary Culprit)

Strong alkoxide bases (e.g., Sodium tert-butoxide) are standard in Buchwald-Hartwig aminations. However, they are prone to


-hydride elimination, generating a Pd-H species that reduces your aryl halide.
  • Mechanism:

    
    .
    
  • Correction: Inorganic carbonates (

    
    , 
    
    
    
    ) lack
    
    
    -hydrogens and cannot facilitate this pathway [1].
Ligand Electronics & Sterics

In benzoxazepine synthesis, the ring closure is entropically disfavored compared to intermolecular reactions.

  • The Problem: If the ligand is not bulky enough, the reductive elimination (ring closing) is slow. This "stalling" allows the Pd(II) intermediate to scavenge protons from the solvent or amine.

  • Correction: Use bulky biaryl phosphines (e.g., XPhos , RuPhos ). These ligands accelerate reductive elimination, outcompeting the debromination side reaction [2].

Module 3: Troubleshooting Scenarios (Q&A)

Scenario A: "I am losing a bromine substituent required for SAR."

User: My starting material has a Br on the benzene ring for future coupling. During the cyclization step (using Pd(OAc)2/BINAP), the ring closes, but the Br is replaced by H.

Root Cause: Competitive Oxidative Addition. Palladium inserts into C-I or C-OTf faster than C-Br, but C-Br insertion is still possible if the catalyst is too active or the temperature is too high. Corrective Action:

  • Switch Catalyst Source: Move from Pd(0) sources or Pd(OAc)2 to a precatalyst like XPhos Pd G2 . This allows for milder activation temperatures.

  • Solvent Switch: If using DMF/DMAc, switch to Toluene or 1,4-Dioxane . Amide solvents can decompose to form hydrides at high temperatures (

    
    ).
    
  • Data Comparison:

ParameterHigh Risk of DebrominationLow Risk (Recommended)
Base

,


,

Solvent Isopropanol, Ethanol, DMF (

)
Toluene, 1,4-Dioxane,

-Amyl Alcohol
Ligand

, simple bidentates
XPhos , BrettPhos (Steric bulk protects Pd)
Scenario B: "The reaction stalls, and I only isolate reduced starting material."

User: I am trying to close the oxazepine ring. The halide intended for coupling is falling off, leaving me with the uncyclized, debrominated chain.

Root Cause: The cyclization (C-N or C-O bond formation) is kinetically slower than the reduction. This often happens because the amine/phenol nucleophile is not deprotonated effectively, or the catalyst is poisoned. Corrective Action:

  • Water Addition: Add 1-2% water (v/v) if using

    
    . Carbonate bases are poorly soluble in organic solvents; trace water creates a "phase transfer" effect, increasing the effective concentration of the base without triggering hydrolysis [3].
    
  • Concentration: High dilution favors intramolecular cyclization but slows down kinetics. Maintain 0.1 M – 0.2 M concentration.

Module 4: Standardized Protocols

Protocol A: The "Safe" Cyclization (High Chemoselectivity)

Recommended for substrates containing sensitive halogens (Cl, Br) elsewhere on the ring.

  • Reagents:

    • Substrate (1.0 equiv)

    • Catalyst: XPhos Pd G2 (2-5 mol%) — Pre-formed precatalyst prevents induction periods.

    • Base:

      
       (2.0 equiv) — Must be finely ground and dried.
      
    • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

  • Procedure:

    • Charge a reaction vial with substrate, base, and catalyst.[3]

    • Evacuate and backfill with Argon (

      
      ).[3]
      
    • Add sparged 1,4-Dioxane.

    • Heat to

      
       (Do not exceed 
      
      
      
      unless necessary).
    • Monitor via LCMS at 2 hours.

  • Why this works: The G2 precatalyst activates quickly at lower temperatures. Cesium carbonate is too weak to promote

    
    -hydride elimination, and Dioxane is non-protic.
    
Protocol B: The "Difficult" Cyclization (Sterically Hindered)

Use when the oxazepine ring is strained or hindered, requiring higher energy.

  • Reagents:

    • Catalyst:

      
       (5 mol%) + BrettPhos  (10 mol%).
      
    • Base:

      
       (2.0 equiv).
      
    • Solvent:

      
      -Butanol or 
      
      
      
      -Amyl alcohol (Note: While alcohols, tertiary alcohols are poor hydride donors compared to primary/secondary ones).
    • Additive: 4Å Molecular Sieves (to prevent hydrolytic side reactions).

References

  • Mechanistic Insights into Hydrodehalogenation: Title: A mechanistic investigation of hydrodehalogenation using ESI-MS. Source: Chemical Communications (RSC). URL:[Link]

  • Dibenzoxazepine Synthesis Specifics: Title: Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs (Applicable to Oxazepines). Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • General Cross-Coupling Troubleshooting: Title: Palladium-Catalyzed Cross-Coupling Reactions - Chemistry LibreTexts. Source: Chemistry LibreTexts. URL:[Link]

Sources

Optimization

resolving enantiomers of chiral 4,1-benzoxazepine derivatives

Technical Support Center: Chiral Resolution of 4,1-Benzoxazepine Derivatives Status: Online Operator: Senior Application Scientist Ticket ID: #BZ-41-RES-001 Subject: Comprehensive Guide to Enantioseparation (HPLC, SFC, a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of 4,1-Benzoxazepine Derivatives

Status: Online Operator: Senior Application Scientist Ticket ID: #BZ-41-RES-001 Subject: Comprehensive Guide to Enantioseparation (HPLC, SFC, and Crystallization)

Introduction: The Challenge of the Seven-Membered Ring

Welcome to the technical support hub. You are likely working with 4,1-benzoxazepine derivatives—privileged scaffolds in drug discovery often targeting GPCRs or CNS pathways.

The Core Problem: These seven-membered rings are conformationally flexible and often contain a basic nitrogen at position 4. This leads to two specific technical hurdles during resolution:

  • Peak Tailing: The basic nitrogen interacts with residual silanols on silica-based columns.[1][2]

  • Solubility: These heterocycles can be stubbornly insoluble in standard non-polar mobile phases (hexane/heptane), complicating preparative loading.

This guide is structured to navigate these specific chemical behaviors.

Module 1: High-Performance Liquid Chromatography (HPLC)

The gold standard for analytical purity and initial method development.

Q: My peaks are tailing significantly (As > 1.5). How do I fix this?

A: Tailing in 4,1-benzoxazepines is almost exclusively caused by the interaction between the basic amine/imine nitrogen and the acidic silanols of the stationary phase support.

  • The Fix: Add a basic modifier. Standard protocol is 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) in the mobile phase.

  • Why it works: The additive competes for the active silanol sites, effectively "shielding" the column silica from your analyte.

  • Caution: If your compound is an amide (neutral), basic additives are unnecessary and may actually degrade the column over time.

Q: Which column should I screen first?

A: Do not rely on "Pirkle-type" (brush) phases initially. For benzoxazepines, Polysaccharide-based CSPs (Chiral Stationary Phases) have the highest success rate due to their inclusion complexes and hydrogen bonding capabilities.

Table 1: Recommended Column Screening Protocol

PriorityColumn ChemistryCommercial Equivalent (Examples)Mobile Phase Strategy
1 (Primary) Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD / IAHexane/IPA (90:10) + 0.1% DEA
2 (Secondary) Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD / IBHexane/EtOH (90:10) + 0.1% DEA
3 (Alternative) Amylose tris(3-chlorophenylcarbamate)Chiralpak ID / IGMeOH/Acetonitrile (Polar Ionic Mode)
Q: My sample precipitates on the column. What now?

A: This is the solubility trap. Standard "coated" phases (AD/OD) cannot tolerate strong solvents like Dichloromethane (DCM) or Ethyl Acetate, which dissolves the chiral selector.

  • The Solution: Switch to Immobilized Phases (IA, IB, IC, ID).

  • Protocol: You can use up to 20-30% DCM or THF in your mobile phase with immobilized columns. This drastically improves loading capacity for preparative runs without stripping the column.

Visualization: HPLC Method Development Workflow

HPLC_Workflow Start Start: Racemic 4,1-Benzoxazepine Solubility Check Solubility in Hexane/Alcohol Start->Solubility Screen_Coated Screen Coated CSPs (AD/OD) Hex/IPA + 0.1% DEA Solubility->Screen_Coated Soluble Screen_Immob Screen Immobilized CSPs (IA/IB) Hex/DCM/IPA + 0.1% DEA Solubility->Screen_Immob Insoluble Resolution_Check Resolution (Rs) > 1.5? Screen_Coated->Resolution_Check Screen_Immob->Resolution_Check Prep Scale to Prep HPLC Resolution_Check->Prep Yes Polar_Mode Switch to Polar Ionic Mode (100% MeOH + Acid/Base) Resolution_Check->Polar_Mode No

Figure 1: Decision tree for selecting the correct HPLC stationary phase based on solubility and resolution.

Module 2: Supercritical Fluid Chromatography (SFC)

The preferred method for preparative scale (100mg - 100g).

Q: Why should I use SFC over HPLC for this scaffold?

A: 4,1-benzoxazepines are often synthesized in late-stage drug discovery where material is precious.

  • Solvent Removal: SFC uses liquid CO₂, which sublimates upon collection. You are left with a small amount of alcohol co-solvent, preventing thermal degradation of the 7-membered ring during long rotary evaporation cycles.

  • Speed: The low viscosity of supercritical CO₂ allows for 3-4x higher flow rates.

Q: I see "retention time drift" during my SFC run. Why?

A: This is a classic symptom of incomplete equilibration or pressure fluctuation in the Back Pressure Regulator (BPR).

  • Troubleshooting Tip: Benzoxazepines are "sticky." Ensure your make-up flow (if using MS detection) is sufficient. More importantly, add 0.5% water to your alcoholic modifier (e.g., MeOH + 0.1% DEA + 0.5% H₂O). The water helps deactivate the silica surface more effectively than amine additives alone in the supercritical environment.

Q: How do I maximize loading for a 5-gram separation?

A: Use "Stacked Injections."

  • Protocol: Calculate the cycle time (e.g., 4 minutes). Inject the next sample at 3.5 minutes, so the solvent front of the second injection elutes just after the second enantiomer of the first injection.

  • Critical Requirement: You must use a modifier in which the sample is highly soluble (e.g., 100% Methanol or DCM/MeOH mix) to prevent blockage at the injection valve.

Module 3: Classical Resolution (Diastereomeric Crystallization)

The solution for multi-kilogram scale-up.

Q: Chromatography is too expensive for my 1kg batch. Can I crystallize it?

A: Yes, provided your derivative has a "handle."

  • If Basic (Amine at pos 4): You need a chiral acid.[3]

    • Top Picks: D-Tartaric Acid, Dibenzoyl-L-tartaric acid, or (S)-Mandelic acid.

  • If Acidic (Carboxylic acid on the benzene ring): You need a chiral amine.

    • Top Picks: (R)-1-Phenylethylamine or Cinchonidine.

Q: The salt formed but it's an oil, not a crystal. Help!

A: "Oiling out" is common with flexible rings like benzoxazepines.

  • The Fix:

    • Change Solvent: Switch from protic solvents (Ethanol) to aprotic polar solvents (Acetonitrile or Acetone).

    • Seeding: You must induce nucleation. If you have a tiny amount of pure enantiomer from an HPLC run, use it as a seed crystal.

    • Slow Cooling: Rapid cooling traps impurities and causes oiling. Use a controlled ramp: -5°C per hour.

Visualization: Crystallization Workflow

Salt_Resolution Racemate Racemic Mixture Agent Add Resolving Agent (e.g., D-Tartaric Acid) Racemate->Agent Solvent Dissolve in Hot EtOH/ACN Agent->Solvent Cool Controlled Cooling (-5°C/hr) Solvent->Cool Filter Filtration Cool->Filter Crystals Solid: Diastereomer A Filter->Crystals Precipitate Liquor Mother Liquor: Diastereomer B Filter->Liquor Filtrate FreeBase Free-basing (NaOH/Extraction) Crystals->FreeBase

Figure 2: Workflow for the classical resolution of benzoxazepines via diastereomeric salt formation.

Module 4: Post-Purification & Stability

Q: I isolated the enantiomer, but the ee% dropped after drying. Did it racemize?

A: 4,1-benzoxazepines can undergo acid-catalyzed ring opening/closure or imine-enamine tautomerization.

  • The Cause: If you used TFA (Trifluoroacetic acid) in your HPLC mobile phase and concentrated it with heat, you likely degraded the compound or induced racemization.

  • The Protocol:

    • Always use volatile bases (TEA/DEA) rather than acids for this scaffold.

    • If acid is required for separation, immediately neutralize the collected fractions with dilute NaHCO₃ before evaporation.

    • Evaporate at < 40°C.

References

  • Chiral Stationary Phase Selection

    • Source: Daicel Chiral Technologies. "Instruction Manual for Immobilized CSPs."
    • Relevance: Defines solvent compatibility for IA/IB columns crucial for benzoxazepine solubility.
    • URL:[Link]

  • SFC Method Development

    • Source: Waters Corporation.[4] "SFC Method Development Guide."

    • Relevance: Provides the standard gradient and modifier protocols for basic heterocycles.
    • URL:[Link]

  • Classical Resolution Mechanisms

    • Source: Kozma, D. (2001).
    • Relevance: Foundational text on selecting tartaric/mandelic acid deriv
    • URL:[Link]

  • Benzoxazepine/Benzothiazepine Resolution Examples

    • Source: Yamada, S., et al. (1997). "Optical resolution of a 1,5-benzothiazepine derivative...". Chem. Pharm.[5][6] Bull.

    • Relevance: Demonstrates the use of diastereomeric salt formation for benz-fused thiazepines/oxazepines.
    • URL:[Link]

Sources

Troubleshooting

stability of 1,5-dihydro-4,1-benzoxazepin-2-one in solution

Technical Support Guide: Stability & Handling of 1,5-dihydro-4,1-benzoxazepin-2-one Executive Summary The 1,5-dihydro-4,1-benzoxazepin-2-one scaffold represents a specialized class of fused heterocycles utilized primaril...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability & Handling of 1,5-dihydro-4,1-benzoxazepin-2-one

Executive Summary

The 1,5-dihydro-4,1-benzoxazepin-2-one scaffold represents a specialized class of fused heterocycles utilized primarily in kinase inhibition (e.g., PI3K


) and metabolic enzyme modulation (e.g., Glycogen Phosphorylase). While the seven-membered lactam ring offers unique conformational properties for target binding, it presents specific stability challenges in solution—principally hydrolytic ring-opening  and benzylic oxidation . This guide provides evidence-based protocols to maintain the integrity of this chemical entity during experimental workflows.

Part 1: Solubility & Solvent Compatibility

The 1,5-dihydro-4,1-benzoxazepin-2-one core is lipophilic. Proper solvent selection is critical to prevent precipitation and solvent-induced degradation.

Solvent Compatibility Matrix
SolventSolubility RatingStability RiskRecommended Use
DMSO (Dimethyl Sulfoxide)High (>20 mM)LowPrimary Stock Solvent. Hygroscopic; store under inert gas.
DMF (Dimethylformamide)High (>20 mM)ModerateAlternative stock. Risk of hydrolysis over time due to trace amines/water.
Methanol / Ethanol Moderate (1-10 mM)LowGood for working dilutions. Avoid long-term storage (transesterification risk).
Water / PBS Very Low (<10

M)
High Assay Buffer Only. Prepare fresh. Prone to precipitation and hydrolysis.
Acetonitrile Moderate LowSuitable for LC-MS sample preparation.

Critical Insight: The "1,5-dihydro" designation implies the presence of a benzylic ether linkage (C5 position) and a lactam nitrogen (N1). This structural feature makes the molecule susceptible to precipitation in high-water content buffers (>98% aqueous) due to the hydrophobic benzene fusion.

Part 2: Chemical Stability & Degradation Pathways

Understanding the degradation mechanism is essential for interpreting experimental data. The two primary failure modes are Lactam Hydrolysis and Benzylic Oxidation .

Mechanism of Degradation (Visualized)

DegradationPathways Parent 1,5-dihydro-4,1-benzoxazepin-2-one (Intact Scaffold) HydrolysisProduct Ring-Opened Product (Amino-Acid Ether) Parent->HydrolysisProduct Lactam Hydrolysis OxidationProduct C5-Oxidation Product (Peroxide/Ketone) Parent->OxidationProduct Benzylic Autoxidation Acid Acidic/Basic pH (pH < 4 or > 9) Acid->Parent Oxygen Dissolved Oxygen (Light/Heat) Oxygen->Parent

Figure 1: Primary degradation pathways. The 7-membered lactam is susceptible to hydrolytic cleavage (Red), while the benzylic ether position at C5 is prone to oxidative attack (Yellow).

Hydrolytic Instability (Lactam Cleavage)

The N1-C2 amide bond (lactam) is the structural weak point.

  • Trigger: Extreme pH (pH < 4 or pH > 9) accelerates ring opening.

  • Mechanism: Nucleophilic attack by water/hydroxide on the C2 carbonyl carbon leads to the formation of an open-chain amino-acid ether derivative [1].

  • Prevention: Maintain buffers at physiological pH (7.4). Avoid storing in acidic HPLC mobile phases (e.g., 0.1% TFA) for >24 hours.

Oxidative Instability (Benzylic Ether)

The C5 position is a benzylic carbon adjacent to an oxygen atom (benzyl ether motif).

  • Trigger: Exposure to air (autoxidation) and light.

  • Mechanism: Radical abstraction of the benzylic proton leads to hydroperoxide formation, which can decompose into a benzoate ester or aldehyde cleavage products [2].

  • Prevention: Degas buffers and store DMSO stocks under nitrogen or argon.

Part 3: Troubleshooting & FAQs

Q1: My compound precipitated upon dilution into the assay buffer (PBS). What happened?

  • Diagnosis: "Crash-out" due to high lipophilicity. The 4,1-benzoxazepine core is poorly water-soluble.

  • Solution:

    • Step-wise Dilution: Do not pipet 100% DMSO stock directly into PBS. Dilute DMSO stock into an intermediate solvent (e.g., 50% MeOH/Water) before the final buffer step.

    • Surfactants: Add 0.05% Tween-20 or Triton X-100 to the assay buffer to stabilize the colloid.

    • Concentration Limit: Ensure your final concentration is below the solubility limit (typically <10

      
      M for this scaffold without carriers) [3].
      

Q2: I see a new peak in my LC-MS chromatogram (+18 mass units). Is this an impurity?

  • Diagnosis: Likely the hydrolysis product (Parent + H₂O).

  • Cause: The sample was likely left in an acidic autosampler (e.g., 0.1% Formic Acid) for too long.

  • Fix: Analyze samples immediately after preparation. If queuing is necessary, keep the autosampler at 4°C and use a neutral pH mobile phase if possible, or minimize the time in acid.

Q3: Can I freeze-thaw my DMSO stocks?

  • Recommendation: Limit to 3 freeze-thaw cycles .

  • Reason: Repeated condensation introduces water into the hygroscopic DMSO, accelerating hydrolysis.

  • Best Practice: Aliquot the master stock into single-use vials (e.g., 20

    
    L) and store at -80°C.
    

Q4: Is the compound light-sensitive?

  • Answer: Yes, moderately. Benz-fused heterocycles can undergo photo-oxidation or rearrangement [4].

  • Protocol: Always use amber glass vials or wrap tubes in aluminum foil during bench handling.

Part 4: Standardized Stability Assay Protocol

Use this protocol to validate the stability of your specific lot of 1,5-dihydro-4,1-benzoxazepin-2-one in your assay conditions.

Objective: Determine half-life (


) in assay buffer.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Assay Buffer (e.g., PBS pH 7.4)

  • Internal Standard (e.g., Warfarin or a structural analog)

  • HPLC/LC-MS System

Workflow:

  • Preparation: Prepare a 10

    
    M working solution by diluting 1 
    
    
    
    L of Stock into 999
    
    
    L of pre-warmed (37°C) Assay Buffer.
  • Incubation: Incubate the solution at 37°C (or room temp) in a glass vial protected from light.

  • Sampling:

    • Timepoints: 0, 1, 2, 4, 8, and 24 hours.

    • At each timepoint, transfer 50

      
      L to a quench plate containing 150 
      
      
      
      L cold Acetonitrile (with Internal Standard).
  • Analysis: Centrifuge (3000 x g, 10 min) to remove salts/protein. Inject supernatant onto HPLC.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

References

  • Madan, S., et al. (2005).[1] "Conversion of five-, six-, and seven-membered lactams to racemic or scalemic 2-substituted heterocycles by amidoalkylation."[1] Journal of Organic Chemistry.

  • Heffron, T. P., et al. (2016).[2] "The Rational Design of Selective Benzoxazepin Inhibitors of the

    
    -Isoform of Phosphoinositide 3-Kinase." Journal of Medicinal Chemistry. 
    
  • Naganathan, S., et al. (2015).[3] "Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor." Organic Process Research & Development.

  • Bunce, R. A., et al. (2024).[4] "Recent Progress in the Synthesis of Benzoxazin-4-Ones." Molecules.

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Analytical Imperative for Halogenated Benzoxazepinones

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 7-Bromo-Benzoxazepinone and Its Analogs The benzoxazepinone core is a privileged scaffold in medicinal chemistry, forming the basis of various pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 7-Bromo-Benzoxazepinone and Its Analogs

The benzoxazepinone core is a privileged scaffold in medicinal chemistry, forming the basis of various pharmacologically active agents. The introduction of a halogen atom, such as bromine, can significantly modulate a molecule's metabolic stability, receptor affinity, and overall pharmacokinetic profile. Consequently, the ability to unambiguously identify and characterize these halogenated structures is paramount in drug discovery, development, and quality control.

Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. Understanding the specific fragmentation patterns of molecules like 7-bromo-benzoxazepinone under tandem mass spectrometry (MS/MS) conditions is not merely an academic exercise. It is a critical requirement for:

  • Metabolite Identification: Distinguishing between parent drug and its metabolites.

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.

  • Reference Standard Characterization: Confirming the structure and purity of synthesized standards.

This guide provides a detailed examination of the hypothesized fragmentation behavior of 7-bromo-benzoxazepinone, comparing it with its non-halogenated analog. We will dissect the mechanistic underpinnings of the observed fragmentation pathways and provide a robust experimental protocol for acquiring high-quality MS/MS data.

Proposed Fragmentation Mechanism of 7-Bromo-Benzoxazepinone

The fragmentation of 7-bromo-benzoxazepinone is primarily dictated by the interplay between the stable aromatic system, the labile lactam (cyclic amide) ring, and the influence of the electronegative bromine atom. Under positive-ion electrospray ionization (ESI), the molecule will readily protonate, most likely on the amide oxygen or nitrogen, to form the precursor ion [M+H]⁺. For 7-bromo-benzoxazepinone (Molecular Formula: C₉H₈BrNO₂), the monoisotopic mass is approximately 240.97 Da. A key diagnostic feature will be the presence of the A+2 isotopic peak for bromine (⁷⁹Br vs. ⁸¹Br), which appears at approximately equal abundance.

Collision-induced dissociation (CID) of the [M+H]⁺ ion is proposed to initiate a cascade of fragmentation events, outlined below.

G cluster_precursor Precursor Ion cluster_pathwayA Pathway A: Lactam Ring Opening cluster_pathwayB Pathway B: Retro-Diels-Alder (RDA)-like Cleavage cluster_pathwayC Pathway C: Halogen-driven Fragmentation Precursor [M+H]⁺ 7-Bromo-Benzoxazepinone m/z ~241/243 A1 Loss of CO (-28 Da) Precursor->A1 CID B1 Cleavage across Oxazepine Ring Precursor->B1 CID C1 Loss of Br radical (-79/81 Da) Precursor->C1 CID C3 Loss of HBr (-80/82 Da) Precursor->C3 CID A2 Resulting Fragment m/z ~213/215 A1->A2 A3 Subsequent Fragmentation (e.g., loss of CH₂O) A2->A3 B2 Bromo-benzoyl Fragment m/z ~183/185 B1->B2 C2 Resulting Radical Cation m/z ~162 C1->C2 C4 Resulting Fragment m/z ~161 C3->C4

Caption: Proposed MS/MS fragmentation pathways for protonated 7-bromo-benzoxazepinone.

Mechanistic Rationale:
  • Pathway A: Lactam Ring Opening (Decarbonylation): The most common fragmentation pathway for lactams involves the loss of carbon monoxide (CO). The protonated precursor ion can undergo ring opening, followed by the neutral loss of CO (28 Da), leading to a prominent product ion at m/z 213/215. This fragment retains the characteristic bromine isotopic pattern.

  • Pathway B: Retro-Diels-Alder (RDA)-like Cleavage: Heterocyclic rings can undergo concerted or stepwise retro-cycloaddition reactions. A cleavage across the oxazepine ring can yield a stable bromo-benzoyl cation fragment at m/z 183/185. This type of fragmentation is well-documented for related heterocyclic systems.

  • Pathway C: Halogen-Driven Fragmentation: The C-Br bond is relatively weak and can be a site of cleavage.

    • Loss of HBr: A common fragmentation for bromo-aromatic compounds is the neutral loss of hydrogen bromide (HBr, 80/82 Da), resulting in an ion at m/z 161.

    • Loss of Bromine Radical: Less common in ESI but possible at higher collision energies is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (Br•, 79/81 Da) and the formation of a radical cation at m/z 162.

Comparative Fragmentation Analysis: The Impact of the Bromine Atom

The presence of the bromine atom introduces significant differences in the fragmentation pattern compared to the parent benzoxazepinone molecule. This comparison is crucial for analytical differentiation.

Feature7-Bromo-BenzoxazepinoneBenzoxazepinone (Unsubstituted)Rationale for Difference
Precursor Ion [M+H]⁺ m/z ~241/243 (Isotopic doublet)m/z ~162 (Single peak)The mass and isotopic signature of bromine (⁷⁹Br/⁸¹Br) create a characteristic 1:1 doublet, which is a definitive indicator of its presence.
Primary Fragment 1 Loss of CO -> m/z ~213/215Loss of CO -> m/z ~134The fragment retains the bromine atom, thus shifting the mass by the mass of Br minus H (~78 Da) and preserving the isotopic pattern.
Primary Fragment 2 Bromo-benzoyl ion -> m/z ~183/185Benzoyl ion -> m/z ~105Cleavage yielding the aromatic portion of the molecule directly reflects the presence of the bromine substituent on the aromatic ring.
Unique Fragments Loss of HBr -> m/z ~161Not ApplicableThis fragmentation pathway is exclusive to the halogenated analog and provides an additional layer of structural confirmation.

Experimental Protocol: Tandem MS Analysis

This section details a standardized protocol for acquiring high-quality MS/MS data for 7-bromo-benzoxazepinone using a triple quadrupole or Q-TOF mass spectrometer.

Workflow Diagram

G cluster_prep cluster_infusion cluster_ms1 cluster_ms2 cluster_analysis Prep 1. Prepare 1 µg/mL solution in 50:50 Acetonitrile:Water + 0.1% Formic Acid Infuse 2. Direct Infusion via Syringe Pump (5-10 µL/min) Prep->Infuse MS1 3. Acquire Full Scan (MS1) (m/z 100-400) Confirm [M+H]⁺ at m/z 241/243 Infuse->MS1 MS2 4. Select m/z 241 as Precursor Acquire Product Ion Scan (MS/MS) MS1->MS2 Analysis 5. Analyze Spectrum Identify key fragments (e.g., m/z 213, 183, 161) MS2->Analysis

Caption: Standard workflow for MS/MS analysis of 7-bromo-benzoxazepinone.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh and dissolve the 7-bromo-benzoxazepinone reference standard in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final working concentration of 1 µg/mL in a mobile phase-like solvent, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting efficient protonation in ESI.

  • Instrumentation and MS1 Scan:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): Instrument-specific (e.g., 35 psi).

    • Drying Gas (N₂): Instrument-specific (e.g., 10 L/min at 325 °C).

    • MS1 Scan Range: m/z 100-400.

    • Procedure: Infuse the sample solution using a syringe pump at a flow rate of 5-10 µL/min. Acquire MS1 spectra and confirm the presence of the protonated molecule, [M+H]⁺, at m/z 241 and 243 with approximately equal intensity.

  • Tandem MS (MS/MS) Scan:

    • Precursor Ion Selection: Set the quadrupole (Q1) to isolate the monoisotopic precursor ion, m/z 241.

    • Collision Gas: Argon.

    • Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV). This is a critical step, as different fragments may be favored at different energies. A ramp ensures all significant fragments are observed in a single experiment.

    • MS2 Scan Range: m/z 50-250.

    • Procedure: Acquire the product ion spectrum. The resulting spectrum should show the fragment ions generated from the dissociation of the m/z 241 precursor.

  • Data Interpretation:

    • Analyze the product ion spectrum to identify the key fragments proposed in this guide (e.g., m/z 213/215, 183/185, 161).

    • Correlate the observed fragments with the proposed fragmentation pathways. The presence of the bromine isotopic pattern in fragments containing the bromine atom is a key confirmatory data point.

Conclusion

The mass spectrometric fragmentation of 7-bromo-benzoxazepinone is a predictable and structurally informative process. By understanding the key fragmentation pathways—decarbonylation, retro-cycloaddition, and halogen-specific losses—analysts can confidently identify this molecule and distinguish it from its analogs. The characteristic isotopic signature of bromine serves as an invaluable diagnostic tool throughout the analysis. The protocol provided herein offers a robust framework for obtaining high-quality data, enabling confident structural elucidation in research, development, and quality control environments.

References

  • General Principles of Mass Spectrometry: Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing. (A foundational text covering the principles of fragmentation). URL: [Link]

  • Fragmentation of Benzodiazepines: Rulisek, L., & Havlas, Z. (2001). Fragmentation of Protonated Benzodiazepines in the Gas Phase: An Ab Initio and Density Functional Theory Study. Journal of the American Chemical Society, 123(26), 6333–6341. (Provides mechanistic insight into the fragmentation of a structurally related class of compounds). URL: [Link]

  • Mass Spectrometry of Halogenated Compounds: Fujiwara, H., & Cautreels, W. (2012). Mass Spectrometry in Drug Metabolism and Disposition. In Mass Spectrometry in Drug Discovery and Development. John Wiley & Sons, Inc. (Discusses the characteristic behavior of halogenated compounds in MS). URL: [Link]

Comparative

A Comparative Analysis of GABA-A Receptor Binding Affinity: Benzodiazepines Versus the Enigmatic 4,1-Benzoxazepines

A Technical Guide for Researchers in Neuropharmacology and Drug Development In the landscape of central nervous system (CNS) therapeutics, the modulation of the γ-aminobutyric acid type A (GABA-A) receptor remains a corn...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of central nervous system (CNS) therapeutics, the modulation of the γ-aminobutyric acid type A (GABA-A) receptor remains a cornerstone of treatment for anxiety, insomnia, seizures, and other neurological disorders. The benzodiazepine class of drugs has long been the gold standard, exhibiting potent positive allosteric modulation of the GABA-A receptor, thereby enhancing the inhibitory effects of GABA.[1] This guide provides an in-depth comparison of the binding affinity of the well-characterized benzodiazepines with the lesser-known 4,1-benzoxazepines, a structurally related class of compounds with suggested, yet poorly defined, CNS activity.

This analysis will delve into the established pharmacology of benzodiazepines, supported by extensive experimental data, and contrast this with the current, limited understanding of 4,1-benzoxazepines. For researchers, this guide aims to not only provide a comprehensive overview of a critical drug class but also to highlight a significant knowledge gap and a potential avenue for future drug discovery efforts.

The GABA-A Receptor: A Prime Target for Neuromodulation

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions.[2] This influx leads to hyperpolarization of the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[3] The receptor is a pentameric structure composed of various subunits (α, β, γ, δ, ε, π, θ), with the most common isoform in the brain consisting of two α, two β, and one γ subunit.[4]

Benzodiazepines and other allosteric modulators do not bind to the same site as GABA (the orthosteric site) but rather to a distinct allosteric site.[2] The classical benzodiazepine binding site is located at the interface of the α and γ subunits.[2] Binding to this site does not open the channel directly but rather increases the affinity of GABA for its binding site, leading to a more potent inhibitory signal.[5] This mechanism of action as positive allosteric modulators (PAMs) is central to their therapeutic effects.[6]

Benzodiazepines: A Profile of High-Affinity Binding

The binding affinity of benzodiazepines to the GABA-A receptor is typically high, often in the nanomolar range, and can be quantified using various in vitro techniques. The most common method is the radioligand binding assay, a robust and reliable technique for characterizing ligand-receptor interactions.

Experimental Protocol: Radioligand Competitive Binding Assay for Benzodiazepine Site

This protocol describes a standard competitive binding assay to determine the binding affinity (Ki) of a test compound (e.g., a novel benzodiazepine or a 4,1-benzoxazepine derivative) for the benzodiazepine site on the GABA-A receptor.

1. Membrane Preparation:

  • Homogenize rat or mouse cerebral cortex in ice-cold sucrose buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the GABA-A receptors.

  • Wash the membrane pellet multiple times with a suitable buffer to remove endogenous GABA and other interfering substances.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • In a series of tubes, incubate the prepared membranes with a fixed concentration of a radiolabeled ligand that specifically binds to the benzodiazepine site (e.g., [³H]-Flunitrazepam or [³H]-Flumazenil).

  • Add increasing concentrations of the unlabeled test compound to the tubes.

  • Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled benzodiazepine like diazepam to saturate the specific binding sites).

  • Incubate the mixture at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

3. Separation and Quantification:

  • Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

  • Calculate the Ki value (the inhibitory constant, which represents the affinity of the test compound for the receptor) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Homogenize Brain Tissue prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Wash & Resuspend Membranes prep3->prep4 assay1 Incubate Membranes with [³H]-Ligand & Test Compound prep4->assay1 assay2 Separate Bound/Free Ligand (Filtration) assay1->assay2 assay3 Quantify Radioactivity (Scintillation Counting) assay2->assay3 analysis1 Calculate Specific Binding assay3->analysis1 analysis2 Generate Competition Curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki (Cheng-Prusoff) analysis3->analysis4

Caption: Workflow of a competitive radioligand binding assay to determine binding affinity.

The binding affinities of several common benzodiazepines, determined through such assays, are presented in the table below. It is important to note that affinity can vary depending on the specific GABA-A receptor subunit composition.

BenzodiazepineGABA-A Receptor SubtypeBinding Affinity (Ki, nM)Reference
Diazepamα1β2γ24.5[7]
Clonazepamα1β2γ21.5[7]
Alprazolamα1β2γ22.8[7]
Flunitrazepamα1β2γ21.0[7]
Lorazepamα1β2γ21.9[7]

Note: Ki values can vary between studies due to different experimental conditions.

4,1-Benzoxazepines: A Class Shrouded in Ambiguity

In contrast to the extensive body of research on benzodiazepines, the 4,1-benzoxazepine scaffold and its interaction with the GABA-A receptor remain largely unexplored. Structurally, 4,1-benzoxazepines share a bicyclic core with benzodiazepines, featuring a seven-membered heterocyclic ring fused to a benzene ring. The key difference lies in the heteroatoms within the seven-membered ring: benzodiazepines contain two nitrogen atoms, while 4,1-benzoxazepines contain one nitrogen and one oxygen atom.

A search of the scientific literature reveals a significant lack of published data on the binding affinity of 4,1-benzoxazepines to the GABA-A receptor. While some patents and older literature suggest that certain benzoxazepine derivatives may possess CNS activity, including "tranquilizing activities," concrete experimental evidence, such as Ki or IC50 values from binding assays, is conspicuously absent.[8] Much of the research on benzoxazepines has focused on other isomers, such as 1,5-benzoxazepines, and on different therapeutic targets, including cancer and microbial infections. Some studies have reported anticonvulsant effects of certain benzoxazepine derivatives, which could hint at a possible interaction with the GABA-A receptor, but this remains speculative without direct binding studies.[9][10]

The absence of data makes a direct quantitative comparison of binding affinities between 4,1-benzoxazepines and benzodiazepines impossible at this time. This represents a critical gap in our understanding of the structure-activity relationships of GABA-A receptor modulators.

Structure-Activity Relationship (SAR): A Tale of Two Scaffolds

The SAR for benzodiazepines is well-established. Key structural features that influence binding affinity and pharmacological activity include:

  • An electronegative substituent at position 7 (e.g., a halogen or a nitro group) is crucial for high affinity.

  • A phenyl group at position 5 contributes to the binding. Substituents on this phenyl ring can modulate activity.

  • A carbonyl group at position 2 is generally required for agonist activity.

  • The N1 substituent can influence the duration of action and metabolic profile.

Diagram: GABA-A Receptor Signaling Pathway and Benzodiazepine Modulation

G cluster_receptor GABA-A Receptor cluster_effects Cellular Effects receptor Pentameric Structure (α, β, γ subunits) channel Chloride (Cl⁻) Channel receptor->channel Opens hyperpolarization Hyperpolarization channel->hyperpolarization Cl⁻ Influx gaba GABA gaba->receptor Binds to orthosteric site bzd Benzodiazepine bzd->receptor Binds to allosteric site inhibition Neuronal Inhibition hyperpolarization->inhibition

Sources

Validation

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 7-bromo-4,1-benzoxazepine

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a High-Performance Liquid Chromatography (HPLC) method to determine the purity of 7-bromo-4,1-benzoxazepine. Moving beyond a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a High-Performance Liquid Chromatography (HPLC) method to determine the purity of 7-bromo-4,1-benzoxazepine. Moving beyond a simple checklist of steps, we will explore the scientific rationale behind each decision, comparing alternative approaches and grounding our protocol in established regulatory standards to ensure a robust, reliable, and stability-indicating method suitable for drug development professionals.

Introduction: The Analytical Imperative for 7-bromo-4,1-benzoxazepine

7-bromo-4,1-benzoxazepine is a heterocyclic compound featuring a benzoxazepine core, a structure of significant interest in medicinal chemistry for its potential biological activities.[1][2] The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[3][4] Therefore, a precise and accurate analytical method is paramount for quantifying the API and detecting any potential impurities or degradation products.[3][5] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3][6]

This guide details the systematic development of a stability-indicating reversed-phase HPLC (RP-HPLC) method, a method capable of separating the main compound from any potential degradation products formed under stress conditions.[7]

Chapter 1: Foundational Strategy and Analyte Characterization

Before any experimental work begins, a foundational understanding of the analyte is crucial. The structure of 7-bromo-4,1-benzoxazepine (Molecular Formula: C9H10BrNO) reveals key properties that will dictate our analytical strategy.[8]

  • Hydrophobicity: The presence of a benzene ring and a bromine atom imparts significant non-polar character, making it an ideal candidate for Reversed-Phase (RP) chromatography.[6] In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.[6]

  • UV Absorbance: The aromatic benzene ring contains a chromophore, which will absorb ultraviolet (UV) light, allowing for detection with a UV-Visible or Photodiode Array (PDA) detector.[5][9] The typical wavelength range for aromatic compounds is 240–260 nm.[10]

  • Ionization Potential: The secondary amine within the oxazepine ring is a basic functional group. This means its ionization state will be dependent on the pH of the mobile phase.[11] Controlling the mobile phase pH is therefore critical to achieving consistent retention times and good peak shapes.[12][13]

Chapter 2: Systematic HPLC Method Development

Our approach is a systematic process of screening and optimization to find the ideal chromatographic conditions. This process ensures that the final method is both robust and fit for purpose.

Caption: Workflow for systematic HPLC method development.

Column Selection: A Comparative Approach

The choice of the stationary phase is the most powerful tool for influencing selectivity in HPLC.[14][15] For an analyte like 7-bromo-4,1-benzoxazepine, several reversed-phase columns are viable candidates. We will compare three common choices.

Stationary PhasePrimary Interaction MechanismExpected Performance for 7-bromo-4,1-benzoxazepine
C18 (Octadecylsilane) Strong Hydrophobic Interactions[16]Primary Choice. Provides strong retention for the non-polar analyte. Most widely used and a good starting point for method development.[14]
C8 (Octylsilane) Moderate Hydrophobic InteractionsAlternative. Less retentive than C18. May be useful if retention times on a C18 column are excessively long, allowing for a faster analysis.
Phenyl π-π Interactions, Hydrophobic Interactions[16]Good for Selectivity. The phenyl groups can interact with the aromatic ring of the analyte, offering a different selectivity profile, which is especially useful for separating structurally similar impurities.[16]

Recommendation: Begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it provides a high likelihood of success.[17] A Phenyl column should be the second choice if the C18 fails to resolve critical impurity pairs.

Mobile Phase Optimization

The mobile phase carries the sample through the column, and its composition directly affects retention and resolution.[11]

  • Organic Modifier Selection: Acetonitrile and methanol are the most common organic solvents in RP-HPLC. Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.

    • Initial Run: Start with a generic gradient elution from 5% to 95% acetonitrile in water over 20-30 minutes.[18] This "scouting gradient" will reveal the approximate organic solvent percentage needed to elute the main peak and any present impurities.[13]

  • pH and Buffer Control: As the analyte has a basic secondary amine, mobile phase pH is a critical parameter.[12] To ensure reproducible retention and prevent peak tailing, the pH should be buffered at least 1.5-2 pH units away from the analyte's pKa.[12]

    • Rationale: At a low pH (e.g., pH 2-3), the amine will be protonated (BH+), making it more polar and eluting earlier. At a higher pH (e.g., pH 7-8), it will be in its neutral form (B), making it more non-polar and retaining longer.

    • Buffer Choice: For low pH work, a phosphate buffer is an excellent choice for UV detection due to its low UV cutoff.[12] A 20-50 mM concentration is typically sufficient to provide adequate buffering capacity without risking precipitation in high organic concentrations.

Detector and Wavelength Selection

A Photodiode Array (PDA) detector is highly recommended over a standard UV-Visible detector.[5] A PDA detector acquires spectra across the entire UV-Vis range for every point in the chromatogram.[19]

  • Benefits of a PDA Detector:

    • Optimal Wavelength Selection: The wavelength of maximum absorbance (λmax) can be determined directly from the analyte's spectrum to maximize sensitivity.[9]

    • Peak Purity Analysis: The detector's software can compare spectra across a single peak. If the peak is pure, all spectra should be identical.[9][19] Spectral differences suggest the presence of a co-eluting impurity.[19]

  • Wavelength Selection Protocol:

    • Inject a concentrated solution of 7-bromo-4,1-benzoxazepine.

    • Extract the UV spectrum from the apex of the main peak.

    • Select the λmax for quantification. For aromatic compounds, this is often around 254 nm, but an empirical determination is best.[10]

Chapter 3: Forced Degradation Studies for a Stability-Indicating Method

A purity method is not truly reliable unless it is "stability-indicating." This means the method must be able to separate the intact API from any degradation products that might form over time or under stress.[7] Forced degradation, or stress testing, is the process of intentionally degrading the API to generate these products and prove the method's specificity.[4][7]

Protocol for Forced Degradation

The goal is to achieve 5-20% degradation of the active ingredient. Samples are subjected to various stress conditions, then diluted and injected into the HPLC system.

Stress ConditionProtocolRationale
Acid Hydrolysis Reflux sample in 0.1 M HCl at 60-80°C for several hours.To test susceptibility to breakdown in acidic conditions.
Base Hydrolysis Reflux sample in 0.1 M NaOH at 60-80°C for several hours.To test susceptibility to breakdown in basic conditions.
Oxidation Treat sample with 3% Hydrogen Peroxide (H₂O₂) at room temperature for up to 24 hours.To mimic oxidative degradation, which can occur in the presence of peroxides in excipients.
Thermal Degradation Expose solid API to dry heat (e.g., 105°C) for 24-48 hours.To evaluate the intrinsic thermal stability of the molecule.
Photolytic Degradation Expose solution to UV/Visible light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[20]To assess the API's sensitivity to light.

After analysis, the chromatograms from the stressed samples are compared to that of an unstressed sample. The method is considered stability-indicating if all degradant peaks are well-resolved from the main API peak. The peak purity function of the PDA detector should also be used to confirm that the main peak remains spectrally pure even after stress.[21]

Chapter 4: Method Validation in Accordance with ICH Q2(R1)

Once the method is optimized and proven to be stability-indicating, it must be formally validated to demonstrate its suitability for its intended purpose.[22][23] The International Council for Harmonisation (ICH) Q2(R1) guideline is the global standard for this process.[24]

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

Summary of Validation Characteristics
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak for 7-bromo-4,1-benzoxazepine is resolved from all other peaks (degradants, placebo, etc.). Peak purity angle should be less than the threshold angle.
Linearity To show that the method's results are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.For API assay: 80% to 120% of the target concentration.[25] For impurity testing: Reporting threshold to 120% of the specification limit.[25]
Accuracy The closeness of the test results to the true value.% Recovery of spiked samples should be within 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (%RSD) ≤ 2.0%.[22]
Detection Limit (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by a signal-to-noise ratio of 3:1.
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1. The LOQ must be at or below the reporting threshold for impurities (often 0.05%).[24]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (resolution, tailing factor) remain within acceptable limits when parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and organic content (±2%) are varied.

Chapter 5: Final Recommended Protocol and Data Interpretation

Based on the principles outlined, a typical final method would be as follows.

Final Optimized HPLC Method (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: PDA at 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

When interpreting results, always check system suitability first (e.g., tailing factor for the main peak < 1.5, resolution between the main peak and closest impurity > 2.0). For any detected impurities, integrate the peak area and calculate the percentage relative to the main peak area. The PDA's peak purity analysis should be reviewed for the main peak in all runs, especially in stability studies, as it provides an extra layer of confidence that no new impurities are co-eluting with the API.[21][26]

Conclusion

Developing a robust HPLC purity method is a systematic, scientific endeavor that underpins the safety and quality of pharmaceutical products. By combining a thorough understanding of the analyte's chemistry with a logical, comparative approach to selecting columns and mobile phases, a suitable method can be efficiently developed. The subsequent application of forced degradation studies is non-negotiable for proving the method is stability-indicating. Finally, rigorous validation against ICH Q2(R1) criteria provides documented evidence that the method is reliable, accurate, and fit for its intended purpose in a regulated drug development environment.

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Unknown. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • Pharmaceutical Online. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • Agilent. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Biovanix Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
  • Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC.
  • Phenomenex. (2022, May 20). Reversed-Phase HPLC Column Selection Guide.
  • Element Lab Solutions. (n.d.). Peak Purity Analysis.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • LCGC International. (2020, November 11). Column Selection for Reversed-Phase HPLC.
  • Unknown. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • MDPI. (2022, February 24). Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis.
  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Ghulam A. Shabir. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharmaguideline Forum. (2021, February 3). Peak purity in hplc.
  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • Unknown. (2012, December 4). HPLC Method Development.
  • Scribd. (n.d.). Peak Purity Analysis in HPLC | PDF | Spectrum | Absorbance.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • SciSpace. (n.d.). A review on method development by hplc.
  • Unknown. (2024, October 25). Common HPLC Detector Types and Their Applications: A Practical Guide.
  • Unknown. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation | PDF | Chromatography.
  • Unknown. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Unknown. (2020, November 12). What HPLC Operators Need to Know, Part II: Instrument and Detector Settings.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Unknown. (2024, January 10). Practical Insights into HPLC Pump and Detector Selection - From Types to Choosing Tips.
  • JASCO Global. (2025, December 9). Principles of HPLC (4) Detectors.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Unknown. (n.d.). Detectors for HPLC.
  • ICH. (n.d.). Quality Guidelines.
  • TGA. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • ChemScene. (n.d.). 7-Bromo-4-(9H-fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-9-carboxylic acid.
  • ChemBK. (n.d.). 7-BROMO-4-{[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-9-CARBOXYLIC ACID.
  • CymitQuimica. (n.d.). CAS 1215074-47-7: 8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine.
  • ResearchGate. (n.d.). Structures of some benzoxazepines and similar structures that have potent activity against P13Kα and NIK.
  • PubChemLite. (n.d.). 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride.

Sources

Comparative

Technical Comparison of Spectroscopic Profiles: 7-Bromo-Substituted Benzoxazepines vs. Halogenated Analogs

Executive Summary & Strategic Importance In the development of psychotropic and anti-inflammatory agents, the 1,4-benzoxazepine scaffold serves as a privileged structure.[1] The introduction of a halogen atom at the C7 p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the development of psychotropic and anti-inflammatory agents, the 1,4-benzoxazepine scaffold serves as a privileged structure.[1] The introduction of a halogen atom at the C7 position significantly alters both the pharmacological profile and the spectroscopic signature of the molecule.

This guide provides a technical comparison between 7-bromo-substituted benzoxazepines and their non-halogenated or chloro-substituted analogs. The focus is on spectroscopic differentiation —specifically how the large, polarizable bromine atom perturbs Nuclear Magnetic Resonance (NMR) signals and creates diagnostic Mass Spectrometry (MS) patterns essential for structural validation during synthesis.

Key Differentiators
  • Electronic Influence: The 7-Br substituent exerts a weaker inductive effect (

    
    ) but a stronger resonance effect (
    
    
    
    ) compared to chlorine, resulting in distinct shielding patterns in the aromatic region.
  • Isotopic Signature: The

    
    Br/
    
    
    
    Br doublet (1:1 ratio) provides an unambiguous confirmation of identity in MS, unlike the 3:1 ratio of chlorine or the singlet of hydrogen.
  • Crystallinity: 7-bromo derivatives often exhibit higher melting points and distinct crystal packing due to halogen bonding capabilities.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Profiling[2][3][4][5]

The most critical spectroscopic distinction lies in the aromatic region of the


H and 

C NMR spectra. The presence of bromine at C7 breaks the symmetry of the fused benzene ring and shifts adjacent protons.
Table 1: Comparative

H NMR Shifts (Aromatic Region)

Data centered on 2,4-diphenylbenzo[b][1,4]oxazepine derivatives to illustrate substituent effects.

Proton Position7-H (Unsubstituted) 7-Cl (Chloro) 7-Br (Bromo) Spectroscopic Note
H-6 (ortho to X)

7.10 - 7.15 (m)

7.45 (d,

Hz)

7.59 (d,

Hz)
Significant downfield shift due to deshielding by halogen lone pairs.
H-8 (ortho to X)

7.20 - 7.30 (m)

7.18 (dd)

7.28 (dd,

Hz)
Distinct doublet of doublets; Br causes slightly more deshielding than Cl.[1]
H-9 (meta to X)

6.90 - 7.00 (d)

6.95 (d)

6.94 (d,

Hz)
Minimal shift; dominated by the oxygen donation effect at C9a.

Analyst Insight: In the 7-bromo derivative, the H-6 proton appears as a sharp doublet with a small coupling constant (


 Hz) due to meta-coupling with H-8. This is the most diagnostic proton signal for verifying substitution at the 7-position.

C NMR Diagnostic Peaks
  • C-Br Carbon (C-7): Resonates significantly upfield compared to C-Cl or C-H due to the "heavy atom effect" (spin-orbit coupling).

    • 7-Br:

      
      118.2 ppm
      
    • 7-Cl:

      
      128.5 ppm[2]
      
    • 7-H:

      
      124.0 ppm
      
Mass Spectrometry (MS) Fingerprinting

Mass spectrometry offers the most rapid confirmation of the 7-bromo substitution.

  • 7-H (Unsubstituted): Single molecular ion peak

    
    .[3]
    
  • 7-Cl (Chloro):

    
     ratio of 3:1 .
    
  • 7-Br (Bromo):

    
     ratio of 1:1 .
    

Fragmentation Pathway: Benzoxazepines typically undergo ring contraction or loss of the oxazepine fragment. For 7-bromo derivatives, the bromine atom is retained on the aromatic fragment during initial cleavage, preserving the isotopic doublet in daughter ions.

MS_Fragmentation cluster_legend Diagnostic Feature M_Ion Molecular Ion [M]+ (m/z 376/378) Frag1 Loss of Phenyl/CO [M - 28/77]+ M_Ion->Frag1 - CO / - Ph Frag2 Bromobenzylic Cation (m/z 169/171) Frag1->Frag2 Ring Contraction Note The 1:1 doublet persists until C-Br cleavage

Figure 1: Simplified fragmentation logic for 7-bromo-benzoxazepines showing retention of the isotopic signature.

Experimental Protocols

Synthesis of 7-Bromo-2,4-diphenylbenzo[b][1,4]oxazepine

Methodology adapted from base-promoted cyclization of enaminones.

Reagents:

  • (Z)-3-((2-bromo-4-chlorophenyl)amino)-1,3-diphenylprop-2-en-1-one (Precursor)

  • Cesium Carbonate (

    
    )[4]
    
  • N-Methyl-2-pyrrolidone (NMP)

Protocol:

  • Charge: In a dried reaction vial, dissolve the enaminone precursor (0.2 mmol) in NMP (2.0 mL).

  • Base Addition: Add

    
     (130 mg, 0.4 mmol, 2.0 equiv).
    
  • Cyclization: Heat the mixture to 120 °C under a nitrogen atmosphere.

  • Monitoring: Stir for 18 hours. Monitor via TLC (Hexane:EtOAc 4:1). The 7-bromo product typically has an

    
    , distinct from the starting material.
    
  • Workup: Cool to room temperature. Pour into ice water (20 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel column chromatography.
    

Yield Expectation: 70-85% Physical State: Yellow solid, mp 117–119 °C.[1]

Structural Verification Workflow

Use this decision tree to validate the synthesized product against alternatives.

Decision_Tree Start Isolate Product MS_Check Mass Spec (ESI/EI) Start->MS_Check Isotope Isotope Pattern? MS_Check->Isotope Br_Path 1:1 Doublet (M/M+2) Isotope->Br_Path Cl_Path 3:1 Ratio (M/M+2) Isotope->Cl_Path H_Path Single Peak Isotope->H_Path NMR_Check 1H NMR (Aromatic) Br_Path->NMR_Check H6_Signal Check H-6 Shift NMR_Check->H6_Signal Confirm_Br ~7.6 ppm (d, J=2.4Hz) CONFIRMED 7-Br H6_Signal->Confirm_Br Confirm_Cl ~7.45 ppm (d, J=2.5Hz) CONFIRMED 7-Cl H6_Signal->Confirm_Cl

Figure 2: Logical workflow for distinguishing 7-bromo derivatives from chloro- or unsubstituted analogs.

Performance Comparison: 7-Br vs. Alternatives

Feature7-Bromo-Benzoxazepine7-Chloro-BenzoxazepineUnsubstituted
Lipophilicity (LogP) High (Increased membrane permeability)ModerateLow
Metabolic Stability High (Blocks C7 oxidation)HighLow (Prone to hydroxylation)
Halogen Bonding Strong (Br is a good

-hole donor)
WeakNone
Synthetic Utility Excellent (Precursor for Pd-catalyzed cross-coupling)Poor (C-Cl bond is inert)N/A

Why Choose 7-Bromo? While 7-chloro analogs are often used for their electronic similarity, the 7-bromo derivative is superior in drug discovery workflows because the C-Br bond serves as a "handle" for further functionalization (e.g., Suzuki-Miyaura coupling) to generate diverse libraries. The 7-chloro bond is typically too inert for these late-stage modifications.

References

  • Base-Promoted Synthesis of Multisubstituted Benzo[b][1,4]oxazepines. Royal Society of Chemistry (RSC) Advances. (2014).[3][5] Provides detailed synthesis and NMR data for 7-bromo-2,4-diphenylbenzo[b][1,4]oxazepine (Compound 2f).

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization. The Journal of Organic Chemistry. (2023).[6][5][7] Discusses NMR characterization of related benzoxazepine cores. [5]

  • 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride. PubChem Compound Summary. Confirms chemical identity and physical properties.[8][9]

  • Gas-phase fragmentation of protonated benzodiazepines. ResearchGate. (2010). Provides comparative mass spectrometry fragmentation pathways for fused diazepine/oxazepine systems.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro-

[1][2][3][4] Executive Summary & Risk Context The "Why" Behind the Protocol: As researchers, we often treat intermediate scaffolds like 7-bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one as routine reagents.[1][2] This is a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Risk Context

The "Why" Behind the Protocol: As researchers, we often treat intermediate scaffolds like 7-bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one as routine reagents.[1][2] This is a safety blind spot. This compound features a fused bicyclic lactam core with a halogen (bromine) substituent.[2] Structurally, it shares pharmacophore features with bioactive benzodiazepines and benzoxazepines, implying potential biological activity (sedative/anxiolytic properties) and unknown chronic toxicity.[1][2]

Furthermore, as a halogenated heterocycle, it presents specific waste management challenges and potential alkylating/irritant properties in solution. This guide moves beyond generic "wear gloves" advice to provide a causality-driven safety protocol.

Core Hazard Assumption (Precautionary Principle):

  • Acute Toxicity: Treat as Harmful if Swallowed (H302).[1][2]

  • Irritation: Causes Skin/Eye Irritation (H315/H319) and Respiratory Irritation (H335).[1][2]

  • Physical State: Fine powder susceptible to static charge; inhalation hazard.[1][2]

PPE Specification Matrix

Standard laboratory PPE is insufficient for novel pharmaceutical intermediates.[2] Use this upgraded matrix.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection (Dry Solid) Single Nitrile Exam Glove Spec: 4–5 mil thickness.Rationale: Sufficient for dry powder handling where permeation risk is low.[1][2]
Hand Protection (Solution) Double Gloving (Laminate + Nitrile) Spec: Inner: Polyethylene/EVOH (e.g., Silver Shield™); Outer: 5 mil Nitrile.Rationale: When dissolved in organic solvents (DCM, DMSO), the solvent acts as a carrier, transporting the compound through standard nitrile.[1] Laminate provides the chemical barrier; nitrile provides grip.
Ocular Chemical Splash Goggles Spec: ANSI Z87.1+ Impact/Splash rated.Rationale: Safety glasses allow powder ingress from the side.[1][2] Goggles seal the orbital area against fine particulates and splashes.
Respiratory Engineering Control (Primary) Spec: Certified Fume Hood (Face velocity: 80–100 fpm).Rationale: Local exhaust is superior to respirators.[1][2] If weighing outside a hood is unavoidable (discouraged), use an N95 or P100 particulate respirator.[1][2]
Body Tyvek® Lab Coat / Apron Spec: Non-woven polyethylene (Tyvek) or closed-front cotton lab coat.Rationale: Standard cotton weaves trap fine powders.[1][2] Tyvek sheds particulates and prevents dermal absorption.[2]

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing (Critical Control Point)

Risk: Static-induced powder dispersal.[1][2]

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance.[2] Benzoxazepines are often fluffy, electrostatic solids that "jump" from spatulas.[2]

  • Draft Shielding: Ensure the analytical balance is enclosed.[2]

  • Technique: Do not transfer directly from the stock bottle to the balance pan. Transfer a small amount to a secondary weighing boat inside the fume hood, then move to the balance.

Phase 2: Solubilization & Reaction

Risk: Dermal absorption via solvent carrier.[1]

  • Solvent Choice: If using DMSO or DMF, be aware these solvents penetrate skin instantly, carrying the dissolved 7-bromo analog into the bloodstream.[2]

  • Double Glove: Don the laminate inner gloves before handling the solvent bottle.

  • Closed Systems: Once dissolved, keep all vessels capped. Use septa and syringes for transfers to minimize open-air exposure.[1][2]

Phase 3: Decontamination & Cleanup

Risk: Cross-contamination of "clean" surfaces.

  • Solvent Wipe: Wipe the work area with a paper towel soaked in ethanol or isopropanol (solubilizes the organic residue), followed by a soap-and-water wash.[1][2]

  • Glove Removal: Use the "beak" method (pulling one glove off by the palm using the other gloved hand) to ensure no outer surface touches skin. Wash hands immediately with soap and cool water (warm water opens pores).[2]

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of safety controls, emphasizing the "Hierarchy of Controls" specific to this chemical.

SafeHandlingWorkflow Storage 1. Storage (Cool, Dry, Dark) PPE_Check 2. PPE Verification (Double Glove for Solvents) Storage->PPE_Check Retrieve Bottle Engineering 3. Engineering Controls (Fume Hood Check) PPE_Check->Engineering Verify Airflow Weighing 4. Weighing (Anti-Static Measures) Engineering->Weighing Transfer to Hood Reaction 5. Reaction/Handling (Closed Vessels) Weighing->Reaction Dissolve/React Reaction->PPE_Check Glove Change (30 min) Waste 6. Waste Disposal (Halogenated Stream) Reaction->Waste Segregate Waste

Caption: Operational workflow for CAS 1159824-74-4, highlighting the critical transition from storage to halogenated waste segregation.

Emergency Response & Disposal

Accidental Release (Spill)[1][2][3][4][5]
  • Solid Spill: Do not dry sweep.[1][2] This creates dust.[2] Cover with wet paper towels (water/surfactant) to dampen, then wipe up.[2]

  • Liquid Spill: Cover with absorbent pads.[2] If dissolved in a halogenated solvent (DCM), do not use standard clay kitty litter if avoidance of reaction heat is required (though generally safe for this quantity). Use polypropylene pads.[2]

Exposure First Aid[4][7][8][9]
  • Eye Contact: Flush for 15 minutes minimum.[1][2][3][4] The bromine substituent can form acidic byproducts (HBr) upon hydrolysis in moist mucous membranes, causing stinging.

  • Skin Contact: Wash with soap and water.[1][2][3][4] Do not use alcohol/solvents to clean skin, as this enhances absorption.[2]

Waste Disposal (Crucial)
  • Classification: Halogenated Organic Waste .[1][2]

  • Segregation: Do NOT mix with non-halogenated solvents (acetone/methanol waste).[1][2] The bromine atom requires high-temperature incineration to prevent the formation of toxic dioxins/furans during disposal.[2]

  • Labeling: Clearly mark the tag with "Contains Halogenated Organics: 7-bromo-benzoxazepin derivative."

References

  • Occupational Safety and Health Administration (OSHA). (2011).[1][2] Laboratory Safety Guidance (OSHA 3404-11R).[1][2] U.S. Department of Labor.[2] [Link]2]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]2]

  • PubChem. (2023).[1][2] Compound Summary for 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one (Structural Analog). National Library of Medicine.[2] [Link]2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.